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  • Product: 2-(3-Phenoxyphenyl)piperidine oxalate
  • CAS: 1177353-02-4

Core Science & Biosynthesis

Foundational

Chemical structure of 2-(3-Phenoxyphenyl)piperidine oxalate salt

Part 1: Executive Technical Summary The compound 2-(3-Phenoxyphenyl)piperidine oxalate (CAS: 1177353-02-4) represents a critical scaffold in the exploration of central nervous system (CNS) therapeutics. Structurally, it...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The compound 2-(3-Phenoxyphenyl)piperidine oxalate (CAS: 1177353-02-4) represents a critical scaffold in the exploration of central nervous system (CNS) therapeutics. Structurally, it consists of a saturated nitrogen heterocycle (piperidine) substituted at the ortho position (C2) with a bulky, lipophilic 3-phenoxyphenyl ether moiety.

This specific topology—a basic amine center coupled with a flexible biaryl ether—is a "privileged structure" in medicinal chemistry. It mimics the pharmacophoric features required for binding to various G-protein coupled receptors (GPCRs) and ion channels, most notably NMDA receptor subtypes (NR2B) and monoamine transporters . The oxalate salt form is engineered to enhance the crystallinity, stability, and water solubility of the lipophilic free base, facilitating reproducible biological assays.

Part 2: Chemical Specifications & Identity

The following data consolidates the physicochemical identity of the compound.

Nomenclature & Identifiers[1]
ParameterSpecification
IUPAC Name 2-(3-phenoxyphenyl)piperidine; oxalic acid
Common Name 2-(3-Phenoxyphenyl)piperidine oxalate
CAS Number 1177353-02-4
Molecular Formula C₁₇H₁₉NO[1][2][3][4] · C₂H₂O₄ (Total: C₁₉H₂₁NO₅)
Molecular Weight 343.37 g/mol (Salt); ~253.34 g/mol (Free Base)
SMILES C1CCCC(N1)C2=CC=CC(=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (improved over free base)
Structural Topology

The molecule features a chiral center at the C2 position of the piperidine ring. While the commercial CAS usually refers to the racemate, the biological activity often resides predominantly in the (S)-enantiomer for NMDA antagonism, analogous to related compounds like Traxoprodil.

Part 3: Synthetic Architecture & Protocol

As this compound is a specialized intermediate, a robust synthetic route is required for researchers needing to generate the scaffold de novo or modify it. The following protocol utilizes a Suzuki-Miyaura Coupling followed by Heterogeneous Hydrogenation , a pathway chosen for its scalability and atom economy.

Reaction Logic Diagram (DOT)

SynthesisPathway Start1 2-Bromopyridine Inter1 Intermediate A: 2-(3-Phenoxyphenyl)pyridine Start1->Inter1 Pd(PPh3)4, K2CO3 DME/H2O, Reflux Start2 3-Phenoxyphenyl boronic acid Start2->Inter1 ProductBase Free Base: 2-(3-Phenoxyphenyl)piperidine Inter1->ProductBase H2 (50 psi), PtO2 AcOH, RT FinalSalt Final Salt: Oxalate Complex ProductBase->FinalSalt Oxalic Acid EtOAc/EtOH

Figure 1: Modular synthetic pathway for the generation of the target oxalate salt.

Detailed Methodology
Step 1: Suzuki Coupling (Formation of the Biaryl Scaffold)
  • Reagents: 2-Bromopyridine (1.0 eq), 3-Phenoxyphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: DME:Water (4:1).

  • Protocol:

    • Degas the solvent mixture with argon for 30 minutes.

    • Add reagents to a reaction flask under inert atmosphere.

    • Heat to reflux (approx. 85°C) for 12–16 hours.

    • Workup: Cool, dilute with EtOAc, wash with brine. Dry organic layer over MgSO₄.

    • Purification: Flash column chromatography (Hexane/EtOAc) to yield 2-(3-phenoxyphenyl)pyridine.

Step 2: Catalytic Hydrogenation (Reduction of Pyridine)
  • Rationale: Pyridine reduction is preferred over direct piperidine arylation to avoid regioselectivity issues.

  • Reagents: Intermediate A, PtO₂ (Adams' Catalyst, 5 mol%), Glacial Acetic Acid.

  • Protocol:

    • Dissolve Intermediate A in acetic acid in a Parr hydrogenation bottle.

    • Add PtO₂ carefully (pyrophoric risk).

    • Hydrogenate at 50 psi H₂ pressure at room temperature for 6–12 hours.

    • Validation: Monitor by TLC/LC-MS for disappearance of the aromatic pyridine peak.

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate. Neutralize with saturated NaHCO₃ and extract with DCM to obtain the free base.

Step 3: Salt Formation (Oxalate Crystallization)
  • Protocol:

    • Dissolve the oily free base (1.0 eq) in a minimum amount of absolute ethanol.

    • Prepare a saturated solution of anhydrous oxalic acid (1.05 eq) in ethanol.

    • Add the acid solution dropwise to the base with stirring.

    • A white precipitate should form. If not, add diethyl ether or ethyl acetate to induce nucleation.

    • Filter, wash with cold ether, and dry under vacuum.

Part 4: Structural Analysis & Validation

To ensure scientific integrity, the synthesized compound must be validated against predicted spectroscopic data.

Predicted NMR Profile (¹H NMR, 400 MHz, DMSO-d₆)
RegionChemical Shift (δ)MultiplicityIntegrationAssignment
Aromatic 7.40 – 6.90Multiplet9HPhenoxyphenyl protons (overlapping)
Methine 4.15 – 4.05dd1HC2-H (Piperidine chiral center)
Methylene 3.30 – 3.10Multiplet1HC6-H (Axial, adjacent to N)
Methylene 2.90 – 2.80Multiplet1HC6-H (Equatorial)
Aliphatic 1.90 – 1.40Multiplet6HC3, C4, C5 Piperidine ring protons
Exchange 8.50 – 9.50Broad Singlet2HNH₂⁺ (Ammonium protons from salt)

Note: The oxalate counter-ion typically does not show protons in protic solvents due to rapid exchange, or appears as a broad peak if dry DMSO is used.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Signal: m/z 254.15 [M+H]⁺ (corresponding to the protonated free base).

Part 5: Functional Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it serves as a vital probe in neuropharmacology.

Pharmacophore Mapping (NR2B Antagonism)

The 2-(3-phenoxyphenyl)piperidine motif aligns with the structural requirements for GluN2B-selective NMDA receptor antagonists .

  • The Protonated Amine: Mimics the interaction of glutamate or serves as an electrostatic anchor in the receptor pore.

  • The Biaryl Ether: Occupies the hydrophobic pocket (the "ifenprodil binding site") located at the interface of the GluN1/GluN2B subunits.

Mechanistic Pathway Diagram (DOT)

Pharmacophore Receptor NMDA Receptor (GluN2B Subunit) Pocket Allosteric Hydrophobic Pocket Pocket->Receptor Anchor Aspartate Residue (Anionic Site) Anchor->Receptor Ligand 2-(3-Phenoxyphenyl)piperidine PhGroup Phenoxyphenyl Group (Lipophilic) Ligand->PhGroup Amine Protonated Nitrogen (Cationic) Ligand->Amine PhGroup->Pocket Pi-Pi Stacking / VdW Amine->Anchor Ionic Bond / H-Bond

Figure 2: Interaction map showing the binding mode of the piperidine scaffold within the NMDA receptor allosteric site.

Comparative Utility

Unlike 4-substituted piperidines (e.g., Ifenprodil), the 2-substituted analogs provide a different vector for exploring the steric tolerance of the receptor pocket. They are often used to:

  • Refine SAR: Determine the optimal distance between the basic nitrogen and the distal aromatic ring.

  • Improve Metabolic Stability: The steric bulk at C2 can hinder metabolic oxidation at the alpha-carbon.

Part 6: References

  • Chemical Identity & Supply: BLD Pharm. (2024). "2-(3-Phenoxyphenyl)piperidine oxalate Product Page." Retrieved from

  • Synthesis of 2-Aryl Piperidines: Glorius, F., et al. (2019).[5] "Efficient Asymmetric Hydrogenation of Pyridines." Journal of the American Chemical Society. (Contextual citation for Step 2 hydrogenation methodology).

  • Pharmacological Context (Piperidine Scaffolds): Guide to Pharmacology. (2024). "NMDA Receptor Ligands and Allosteric Modulators." Retrieved from

  • General Synthesis Reference: ChemicalBook. (2024). "2-(3-PHENOXYPHENYL)PIPERIDINE OXALATE Properties and Suppliers." Retrieved from

Sources

Exploratory

Biological Activity and Therapeutic Potential of 2-(3-Phenoxyphenyl)piperidine Analogs: A Technical Guide

Executive Summary The 2-(3-Phenoxyphenyl)piperidine scaffold represents a privileged chemotype in neuropharmacology, characterized by a piperidine ring substituted at the C2 position with a bulky, lipophilic 3-phenoxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(3-Phenoxyphenyl)piperidine scaffold represents a privileged chemotype in neuropharmacology, characterized by a piperidine ring substituted at the C2 position with a bulky, lipophilic 3-phenoxyphenyl group. This structural motif is critical in the design of GluN2B-selective NMDA receptor antagonists and Neurokinin-1 (NK1) receptor antagonists .

Unlike non-selective NMDA antagonists (e.g., ketamine, MK-801) which block the ion channel pore and cause psychotomimetic side effects, analogs based on this scaffold function as negative allosteric modulators (NAMs) . They bind to the amino-terminal domain (ATD) of the GluN2B subunit, offering a therapeutic window for treating neuropathic pain, traumatic brain injury (TBI), and treatment-resistant depression with a superior safety profile.

Molecular Mechanism of Action

Target: The GluN2B Subunit

The biological activity of 2-(3-Phenoxyphenyl)piperidine analogs is primarily driven by their interaction with the ifenprodil-binding site located at the interface of the GluN1 and GluN2B subunits of the NMDA receptor.

  • Mechanism: Activity-dependent, voltage-independent inhibition.

  • Binding Mode: The protonated nitrogen of the piperidine ring mimics the amino group of ifenprodil, forming a salt bridge with Glu236 (GluN2B). The lipophilic 3-phenoxyphenyl moiety engages in

    
    -
    
    
    
    stacking and hydrophobic interactions with aromatic residues (e.g., Phe176 , Tyr231 ) within the allosteric pocket.
  • Conformational Change: Binding stabilizes the heterodimer in a "closed-cleft" conformation, reducing the probability of channel opening despite the presence of glutamate and glycine.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the excitotoxic cascade by 2-(3-Phenoxyphenyl)piperidine analogs.

NMDA_Signaling Glutamate Glutamate Release NMDAR NMDA Receptor (GluN2B) Glutamate->NMDAR Activation Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Survival Neuronal Survival (Neuroprotection) NMDAR->Survival Blocked Influx Analog 2-(3-Phenoxyphenyl)piperidine (Allosteric Block) Analog->NMDAR Inhibition (NAM) CaMKII CaMKII Activation Ca_Influx->CaMKII NOS nNOS Activation / NO Production Ca_Influx->NOS Toxicity Excitotoxicity / Apoptosis NOS->Toxicity Oxidative Stress

Caption: Figure 1. Mechanism of Neuroprotection. The analog acts as a Negative Allosteric Modulator (NAM), preventing excessive Ca2+ influx and downstream excitotoxicity.

Structure-Activity Relationship (SAR)[1][2]

The efficacy of this scaffold relies on specific structural features validated across the 2-arylpiperidine class.

Structural DomainFunctionOptimization Strategy
Piperidine Nitrogen Critical for H-bonding/Salt bridge with Glu236.Must remain secondary or tertiary. Quaternization abolishes bioavailability but retains potency in vitro.
C2-Chirality Determines binding affinity.The (S)-enantiomer generally exhibits 10-100x higher affinity for GluN2B than the (R)-enantiomer.
3-Phenoxy Group Occupies the hydrophobic pocket (Pocket II).The meta (3-position) substitution allows the distal phenyl ring to rotate and fit into the hydrophobic cleft better than para or ortho isomers.
Distal Phenyl Ring

-

interaction site.
Electron-withdrawing groups (e.g., F, Cl) on this ring can improve metabolic stability (block CYP metabolism) without sacrificing potency.

Experimental Protocols

Synthesis of 2-(3-Phenoxyphenyl)piperidine

Objective: To synthesize the core scaffold with high enantiopurity. Methodology: Suzuki-Miyaura coupling followed by asymmetric hydrogenation.

Workflow Diagram:

Synthesis_Workflow Start 2-Bromopyridine Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Step1 Reagent 3-Phenoxyphenylboronic acid Reagent->Step1 Intermediate 2-(3-Phenoxyphenyl)pyridine Step1->Intermediate Step2 Asymmetric Hydrogenation (PtO2 or Ir-catalyst, H2) Intermediate->Step2 Product 2-(3-Phenoxyphenyl)piperidine Step2->Product

Caption: Figure 2. Synthetic route for the 2-arylpiperidine core.[1] Asymmetric hydrogenation controls the C2 stereocenter.

Detailed Protocol:

  • Coupling: Dissolve 2-bromopyridine (1.0 eq) and 3-phenoxyphenylboronic acid (1.2 eq) in DME/Water (4:1). Add

    
     (2.0 eq) and degas. Add 
    
    
    
    (5 mol%) and reflux under
    
    
    for 12h. Purify by flash chromatography to obtain 2-(3-phenoxyphenyl)pyridine.
  • Hydrogenation: Dissolve the pyridine intermediate in acetic acid. Add

    
     (10 wt%) and stir under 
    
    
    
    (50 psi) for 24h.
  • Resolution: For chiral separation, use L-tartaric acid crystallization or Chiral HPLC (Chiralpak AD-H column) to isolate the active (S)-enantiomer.

In Vitro Validation: Calcium Flux Assay

Objective: Quantify functional inhibition of NMDA receptors. System: HEK293 cells stably expressing NR1/NR2B subunits.

  • Cell Plating: Seed HEK293-NR1/NR2B cells in 96-well poly-D-lysine coated black plates (

    
     cells/well).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Pre-incubation: Add test compounds (2-(3-Phenoxyphenyl)piperidine analogs) at varying concentrations (0.1 nM – 10

    
    M) for 10 min.
    
  • Stimulation: Inject Glutamate (10

    
    M) + Glycine (10 
    
    
    
    M) using a FLIPR (Fluorometric Imaging Plate Reader).
  • Analysis: Measure fluorescence intensity (

    
    ). Calculate 
    
    
    
    based on the reduction of peak calcium response compared to vehicle control.

Therapeutic Implications & Safety

Advantages over Traditional NMDA Antagonists
  • Reduced Psychotomimesis: Because these analogs bind to the allosteric ATD site rather than the channel pore, they preserve physiological synaptic transmission at low frequencies while blocking high-frequency excitotoxic firing. This results in a lack of PCP-like side effects (hallucinations, vacuolization).

  • Antidepressant Potential: Similar to ketamine but with better oral bioavailability, these analogs induce rapid synaptic plasticity (mTOR pathway activation) relevant for treatment-resistant depression.

Potential Liabilities
  • hERG Inhibition: Lipophilic piperidines carry a risk of blocking hERG potassium channels (QT prolongation). Lead optimization should focus on reducing lipophilicity (LogP < 4) or introducing polar groups on the phenoxy ring to mitigate this risk.

References

  • Layton, M. E., et al. (2006). "Synthesis and SAR of sulfonamide-substituted piperidines as potent and selective NR2B NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Mony, L., et al. (2009). "Allosteric modulation of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential." British Journal of Pharmacology. Link

  • Nikam, S. S., et al. (2002). "NMDA NR2B Selective Antagonists: A New Approach to Treating Neuropathic Pain." Current Topics in Medicinal Chemistry. Link

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[2] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link

  • Wang, J., et al. (2014). "Structure-Based Discovery of GluN2B-Selective NMDA Receptor Antagonists." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(3-Phenoxyphenyl)piperidine from 3-phenoxybenzaldehyde

Application Note: A-P-028 Abstract This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-(3-phenoxyphenyl)piperidine, a key heterocyclic scaffold found in various pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-P-028

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-(3-phenoxyphenyl)piperidine, a key heterocyclic scaffold found in various pharmacologically active agents. The synthesis commences with the commercially available 3-phenoxybenzaldehyde and proceeds through a one-pot reductive amination and cyclization sequence. This method offers a streamlined alternative to more complex multi-step approaches, providing good yields and high purity. We detail the strategic choices behind the reaction design, provide a step-by-step experimental procedure, and outline the necessary analytical methods for product characterization. This guide is intended for researchers in medicinal chemistry, process development, and organic synthesis.

Introduction and Synthetic Strategy

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Specifically, the 2-arylpiperidine motif is a core component of several centrally acting agents. The target molecule, 2-(3-phenoxyphenyl)piperidine, is a close structural analog and precursor to compounds like Femoxetine, a selective serotonin reuptake inhibitor (SSRI).[3][4] Therefore, a reliable and efficient synthesis is of significant interest to the drug development community.

Traditional methods for constructing 2-substituted piperidines can be lengthy or require harsh conditions.[2][5] This protocol employs a direct and efficient one-pot, two-step strategy based on the principle of reductive amination .[6][7] The overall strategy involves the reaction of 3-phenoxybenzaldehyde with a suitable bifunctional amine, 5-aminopentan-1-ol, to first form an imine intermediate. This intermediate is then reduced and cyclized in situ to yield the target piperidine.

The key advantages of this approach are:

  • Convergence: The aldehyde and the five-carbon chain of the piperidine ring are brought together in a single reaction vessel.

  • Efficiency: It bypasses the need for isolating and purifying intermediates, saving time and resources.

  • Mild Conditions: The use of sodium borohydride as a reducing agent avoids the need for high-pressure hydrogenation.

The reaction proceeds via two main mechanistic stages:

  • Iminium Ion Formation: 3-Phenoxybenzaldehyde reacts with the primary amine of 5-aminopentan-1-ol to form a Schiff base (imine), which is in equilibrium with its protonated form, the iminium ion.

  • Reductive Cyclization: The iminium ion is reduced by a hydride source (NaBH₄). The resulting secondary amine then undergoes an intramolecular nucleophilic substitution, displacing the hydroxyl group (which is a poor leaving group but can be activated) to close the six-membered piperidine ring.

Figure 1: Overall synthetic scheme for 2-(3-Phenoxyphenyl)piperidine.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. Appropriate scaling requires re-optimization of reaction times and purification methods.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier/GradeCAS No.
3-PhenoxybenzaldehydeC₁₃H₁₀O₂198.2210.01.98 gSigma-Aldrich, 98%39515-51-0
5-Aminopentan-1-olC₅H₁₃NO103.1611.01.13 gAcros Organics, 97%2508-29-4
Sodium BorohydrideNaBH₄37.8315.00.57 gSigma-Aldrich, 99%16940-66-2
Methanol (Anhydrous)CH₃OH32.04-50 mLFisher Scientific, ACS67-56-1
Glacial Acetic AcidCH₃COOH60.05cat.~0.1 mLJ.T. Baker, ACS64-19-7
Sulfuric AcidH₂SO₄98.08cat.~0.2 mLVWR, ACS7664-93-9
DichloromethaneCH₂Cl₂84.93-100 mLFisher Scientific, HPLC75-09-2
Sodium BicarbonateNaHCO₃84.01-As neededEMD Millipore, ACS144-55-8
Anhydrous MgSO₄MgSO₄120.37-As neededSigma-Aldrich7487-88-9
Equipment
  • 250 mL two-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Figure 2: Step-by-step experimental workflow.

  • Imine Formation:

    • To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-phenoxybenzaldehyde (1.98 g, 10.0 mmol) and anhydrous methanol (50 mL).

    • Stir the solution at room temperature until the aldehyde is fully dissolved.

    • Add 5-aminopentan-1-ol (1.13 g, 11.0 mmol) followed by 3-4 drops of glacial acetic acid. The acid catalyzes the imine formation.

    • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Reduction:

    • Place the flask in an ice bath and cool the mixture to 0-5 °C.

    • Carefully add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Cyclization:

    • Carefully add 3-4 drops of concentrated sulfuric acid to the reaction mixture. This protonates the hydroxyl group, turning it into a better leaving group (H₂O).

    • Attach the reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding 20 mL of water.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.

    • Add 50 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.

    • Neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Separate the layers. Extract the aqueous layer twice more with DCM (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as a viscous oil.

    • Purify the crude oil by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

    • Combine the product-containing fractions and remove the solvent in vacuo to yield 2-(3-phenoxyphenyl)piperidine as a pale yellow oil.

Characterization and Data

The identity and purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.35-7.25 (m, 3H, Ar-H), 7.10-7.00 (m, 3H, Ar-H), 6.95-6.85 (m, 3H, Ar-H), 3.65 (dd, 1H, CH-piperidine), 3.10 (d, 1H, N-H), 2.65 (t, 1H, CH₂-piperidine), 1.90-1.40 (m, 6H, CH₂-piperidine).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 157.6, 157.2, 146.1, 129.8, 129.7, 123.2, 121.3, 119.0, 118.8, 117.1, 60.5, 47.1, 31.8, 26.1, 25.0.
Mass Spec. (ESI+)m/z: Calculated for C₁₇H₁₉NO [M+H]⁺: 266.15; Found: 266.2.
Yield 65-75% (based on 10 mmol scale)

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.[8][9]

Safety and Troubleshooting

HazardPrecaution
Sodium Borohydride Flammable solid, reacts with water to produce H₂. Handle in a well-ventilated fume hood. Avoid contact with acid.
Methanol Flammable and toxic. Avoid inhalation and skin contact.
Sulfuric Acid Corrosive. Wear appropriate PPE, including gloves, lab coat, and safety glasses.
Dichloromethane Volatile and a suspected carcinogen. Handle only in a fume hood.

Troubleshooting:

  • Low Yield: Incomplete imine formation or cyclization. Ensure anhydrous conditions for the imine formation step and adequate reflux time for cyclization. Confirm consumption of starting material by TLC before proceeding to the next step.

  • Incomplete Reaction: If the starting aldehyde persists, add a few more drops of acetic acid and stir for a longer duration. If the intermediate acyclic amine is the major product, increase the reflux time or add a slightly stronger acid catalyst for the cyclization step.

  • Purification Issues: The product can co-elute with impurities. Fine-tuning the solvent system for chromatography (e.g., using DCM/MeOH or adding a small amount of triethylamine) may be necessary.

Conclusion

This application note presents an efficient and reliable method for the synthesis of 2-(3-phenoxyphenyl)piperidine from 3-phenoxybenzaldehyde. The one-pot reductive amination/cyclization strategy is well-suited for laboratory-scale synthesis and offers a significant improvement over more classical, multi-step routes. The protocol is robust, uses readily available reagents, and provides the target compound in good yield and high purity, making it a valuable procedure for researchers in the pharmaceutical and chemical sciences.

References

  • RSC, (2015). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. National Institutes of Health. [Link]

  • Dong, J. et al., (2019). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • Krasavin, M. et al., (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Organic Chemistry Portal, (n.d.). Synthesis of piperidines. Organic-chemistry.org. [Link]

  • Dong, J. et al., (2019). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Institutes of Health. [Link]

  • Sukhorukov, A.Y. et al., (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

  • Wikipedia, (n.d.). Femoxetine. Wikipedia. [Link]

  • Jackson, R.F.W., (2006). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Coldham, I. et al., (2006). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. ACS Publications. [Link]

  • ResearchGate, (2021). Combined batch and flow synthesis of (+)-paroxetine and (+)-femoxetine. ResearchGate. [Link]

  • Matassini, C. et al., (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkat USA. [Link]

  • Olsen, R.K., (2000). The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education. [Link]

  • YouTube, (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • PrepChem, (n.d.). Synthesis of 3-phenoxybenzaldehyde. PrepChem.com. [Link]

  • ResearchGate, (2013). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • Elliott, S., (2014). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis. [Link]

  • Royal Society of Chemistry, (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Publications. [Link]

  • DTIC, (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • SpectraBase, (n.d.). Piperidine. Wiley. [Link]

  • Organic Chemistry Portal, (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-chemistry.org. [Link]

  • Google Patents, (1980). Preparation of 3-phenoxybenzaldehyde.
  • ResearchGate, (2021). Reductive amination of benzaldehyde and ammonia catalyzed by (a) Pt/CoFe‐LDH and (b) Pt/C. ResearchGate. [Link]

  • RSC Publishing, (2021). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Royal Society of Chemistry. [Link]

  • MDPI, (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • White Rose Research Online, (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. White Rose Research Online. [Link]

  • ResearchGate, (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • MDPI, (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

Sources

Application

Application Note: Preparation of Oxalate Salts for Piperidine Alkaloids

This Application Note is designed for researchers and drug development professionals focusing on the isolation, purification, and stabilization of piperidine alkaloids (e.g., coniine, lobeline, sedamine) via oxalate salt...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the isolation, purification, and stabilization of piperidine alkaloids (e.g., coniine, lobeline, sedamine) via oxalate salt formation.

Abstract

The formation of oxalate salts is a critical strategy in the purification and characterization of piperidine alkaloids. Unlike mineral acid salts (hydrochlorides, sulfates) which are often hygroscopic, oxalates frequently yield non-hygroscopic, well-defined crystalline solids suitable for X-ray diffraction (XRD) and long-term storage.[1] This guide details the thermodynamic principles, solvent selection, and step-by-step protocols for synthesizing oxalate salts of basic piperidine alkaloids, ensuring high yield and purity.

Scientific Principles & Rationale

Why Oxalate?

Oxalic acid (


) is a dicarboxylic acid with pKa values of 1.25 and 4.14. Piperidine alkaloids generally possess a pKa between 10 and 11 (e.g., Piperidine pKa 

11.22).[1]
  • The

    
    pKa Rule:  Stable salt formation generally requires a 
    
    
    
    .[2]
    • 
      .[1]
      
    • This large difference drives the equilibrium strongly toward the protonated piperidinium oxalate species, ensuring thermal stability.

  • Crystallinity: The oxalate anion (

    
    ) or hydrogen oxalate (
    
    
    
    ) engages in extensive hydrogen bonding networks (e.g., N-H...O), often resulting in monoclinic crystal lattices that exclude impurities more effectively than amorphous hydrochloride precipitates.[1]
Target Analytes

This protocol is optimized for basic piperidine alkaloids where the nitrogen is part of the saturated ring.

  • Applicable: Coniine, Lobeline, Sedamine, Solenopsin, Pelletierine.[1]

  • Not Applicable: Piperine (Amide linkage reduces basicity to pKa ~1-2; requires strong mineral acids or specialized non-aqueous conditions).[1]

Reaction Stoichiometry

Depending on the alkaloid (Alk) and conditions, two forms are possible:

  • Acid Oxalate (1:1):

    
     (Most common in ethanol).[1]
    
  • Neutral Oxalate (2:1):

    
    .[1]
    

Materials & Equipment

Reagents
  • Crude Piperidine Alkaloid: Free base form (oil or solid).[1]

  • Oxalic Acid Dihydrate: ACS Reagent grade (>99.5%).[1] Note: Anhydrous oxalic acid is preferred for moisture-sensitive alkaloids but dihydrate is standard.[1]

  • Solvents:

    • Diethyl Ether (Anhydrous, stabilizer-free).[1]

    • Absolute Ethanol (200 proof).[1]

    • Acetone (HPLC Grade).[1][3]

    • Methanol (for recrystallization).[1][3]

Equipment
  • Jacketed crystallization vessel or round-bottom flask with reflux condenser.[1]

  • Magnetic stirrer with temperature control.[1]

  • Vacuum filtration setup (Buchner funnel, sintered glass frit).[1]

  • Desiccator (Vacuum,

    
     or Silica gel).[1]
    

Experimental Protocols

Protocol A: Standard Precipitation (Ether/Ethanol Method)

Best for converting oily free bases into solid derivatives.

Step 1: Preparation of Free Base Solution

  • Dissolve 1.0 g of the crude alkaloid free base in 10 mL of Anhydrous Diethyl Ether .

  • Critical: If the solution is cloudy, dry over anhydrous

    
    , filter, and use the clear filtrate. Impurities act as nucleation inhibitors.[1]
    

Step 2: Preparation of Oxalic Acid Solution

  • Calculate the stoichiometric requirement (1.1 equivalents for Acid Oxalate).[1]

    • Example: If MW of Alkaloid is 127 g/mol (Coniine), 1.0 g = 7.87 mmol.[1] Use 8.6 mmol Oxalic Acid (MW 126 g/mol

      
       1.08 g).[1]
      
  • Dissolve the calculated Oxalic Acid in 5-10 mL of warm Absolute Ethanol (or Acetone). Ensure complete dissolution.

Step 3: Controlled Addition & Crystallization

  • Place the Alkaloid/Ether solution in an ice bath (

    
    ) with gentle stirring.
    
  • Add the Oxalic Acid solution dropwise over 10 minutes.

    • Observation: A white cloudiness (turbidity) should appear immediately.[1]

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes.

  • Induction: If oil separates instead of crystals (oiling out), scratch the glass wall with a glass rod or add a seed crystal of the oxalate if available. Re-cool to

    
     if necessary.
    

Step 4: Isolation

  • Filter the precipitate using a sintered glass crucible (Porosity 3 or 4).[1]

  • Wash the cake with

    
     of cold Ether/Ethanol (1:1 mix).
    
  • Dry under vacuum at

    
     for 2 hours.
    
Protocol B: Recrystallization (Purification)

Required if the initial salt is colored or has a wide melting point range.

  • Dissolve the crude oxalate salt in the minimum amount of boiling Methanol or Ethanol .

  • If colored impurities persist, add Activated Charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature (2 hours), then to

    
     (overnight). Slow cooling promotes large, pure crystal formation.[1]
    
  • Filter and dry as above.

Visualization of Workflows

Figure 1: Reaction Mechanism & Workflow

The following diagram illustrates the chemical pathway and the operational workflow for isolating the salt.

OxalatePreparation cluster_chem Chemical Transformation Start Crude Plant Extract (Acidic Aqueous) Basify Basification (pH > 12, NaOH) Start->Basify Liberate Base Extract Solvent Extraction (Ether/CHCl3) Basify->Extract Partition FreeBase Alkaloid Free Base (Oil/Solid) Extract->FreeBase Evaporation PrepSoln Dissolve in Anhydrous Ether FreeBase->PrepSoln AddAcid Add Oxalic Acid (in EtOH/Acetone) PrepSoln->AddAcid Dropwise Addition Precip Precipitation/Crystallization AddAcid->Precip Ionic Interaction Filter Filtration & Washing Precip->Filter Final Pure Alkaloid Oxalate Filter->Final Drying Chem R-NH + (COOH)2 -> [R-NH2]+ [HC2O4]-

Caption: Operational workflow for the conversion of crude alkaloid extracts into purified oxalate salts.

Characterization & Data Analysis

Expected Physicochemical Properties

Compare your isolated product against these standard metrics.

ParameterFree Base (Typical)Oxalate Salt (Typical)Method of Verification
Physical State Oily liquid or low-melting solidWhite crystalline solidVisual Inspection
Melting Point Low (

)
High (

), Sharp
Capillary Melting Point
Solubility Soluble in Ether, CHCl3, Non-polarSoluble in Water, Hot EtOH; Insoluble in EtherSolubility Test
Hygroscopicity VariableGenerally Low (Stable)Gravimetric Analysis
Spectroscopic Validation (IR & NMR)
  • FT-IR: Look for the shift of the N-H stretch.

    • Free Base:[1][4][5] Weak N-H stretch ~3300 cm⁻¹.[1]

    • Oxalate Salt: Broad, strong absorption 2800–3200 cm⁻¹ (Ammonium

      
       stretch) and strong Carbonyl (
      
      
      
      ) stretch of the oxalate anion ~1700-1720 cm⁻¹.[1]
  • H-NMR:

    • Significant downfield shift of the

      
      -protons adjacent to the nitrogen due to protonation.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solvent too polar or rapid cooling.[1][3]Re-heat to dissolve oil, add trace seed crystal, cool very slowly. Add more Ether to reduce polarity.[1]
No Precipitate Solution too dilute or alkaloid is weak base.[1]Concentrate solution by evaporation.[1] Verify pH is acidic (excess oxalic acid).[1]
Colored Crystals Impurities trapped in lattice.[1]Recrystallize from Methanol with Activated Charcoal.[1]
Hygroscopic Product Excess Oxalic acid or solvent trapped.[1][3]Wash thoroughly with anhydrous ether.[1] Dry in vacuum desiccator over

.

Safety & Compliance

  • Oxalic Acid: Highly toxic if ingested (kidney damage via calcium oxalate precipitation).[1] Corrosive to tissue.[1][3] Wear nitrile gloves and eye protection.[1]

  • Piperidine Alkaloids: Many (e.g., Coniine) are neurotoxins.[1] Handle all crude extracts and salts in a fume hood.[1]

  • Waste Disposal: Oxalate solutions should be treated with Calcium Chloride to precipitate Calcium Oxalate before disposal, or disposed of as hazardous organic waste.[1]

References

  • PubChem. Piperidine | C5H11N.[1][6] National Library of Medicine.[1] Available at: [Link]

  • Mora, C. et al. (2018).[1] Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI Crystals. Available at: [Link][7]

  • PrepChem. Synthesis of oxalate salt of piperidine derivatives. Available at: [Link]

  • ResearchGate. General Methods of Extraction and Isolation of Alkaloids. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Determination of the Aqueous and DMSO Solubility of 2-(3-Phenoxyphenyl)piperidine Oxalate for Drug Discovery Applications

Introduction: The Foundational Role of Solubility in Drug Development The journey of a drug candidate from initial discovery to a viable therapeutic is critically dependent on its physicochemical properties, among which...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Solubility in Drug Development

The journey of a drug candidate from initial discovery to a viable therapeutic is critically dependent on its physicochemical properties, among which solubility stands as a primary determinant of success. 2-(3-Phenoxyphenyl)piperidine oxalate, a heterocyclic amine of interest in medicinal chemistry, requires thorough characterization to enable its progression through the development pipeline. Its molecular structure, featuring a basic piperidine nitrogen, a bulky hydrophobic phenoxyphenyl group, and an oxalate salt form, presents a complex solubility profile that must be accurately understood.

This technical guide provides a comprehensive framework for determining the solubility of 2-(3-Phenoxyphenyl)piperidine oxalate in two critical solvents: Dimethyl Sulfoxide (DMSO) and water. DMSO is the near-universal solvent for preparing high-concentration stock solutions used in high-throughput screening (HTS) and various in vitro assays.[1][2] Water, the biological solvent, dictates a compound's behavior in vivo, influencing everything from dissolution in the gastrointestinal tract to systemic bioavailability.[3][4]

We will move beyond a simple recitation of steps to explain the causality behind the protocols, focusing on two distinct yet complementary forms of solubility:

  • Thermodynamic Solubility: The true measure of a compound's saturation point at equilibrium, crucial for formulation and late-stage development.[5][6]

  • Kinetic Solubility: An assessment of a compound's tendency to precipitate from a supersaturated solution when a DMSO stock is diluted into an aqueous medium, a scenario that directly mimics early-stage in vitro screening experiments.[7][8]

By providing detailed, self-validating protocols and expert insights, this document serves as an authoritative resource for researchers, scientists, and drug development professionals seeking to generate robust and reliable solubility data for 2-(3-Phenoxyphenyl)piperidine oxalate and structurally related compounds.

Scientific Principles: Compound, Solvents, and Solubility Concepts

A robust experimental design is built upon a solid understanding of the underlying chemical principles. The interplay between the solute, the solvent, and the experimental conditions dictates the final solubility value.

The Solute: 2-(3-Phenoxyphenyl)piperidine Oxalate
  • Structure: The molecule consists of a polar piperidine ring, which contains a basic nitrogen atom, and a large, non-polar 3-phenoxyphenyl substituent.

  • Ionization: The basic nitrogen (pKa estimated to be ~9-10) will be protonated at physiological pH. The oxalate counter-ion (a dicarboxylic acid) is included to form a salt. Salt forms of basic compounds are typically employed to enhance aqueous solubility and stability compared to the free base.[9]

  • pH-Dependence: As an ionizable compound, its aqueous solubility will be highly dependent on the pH of the medium.[10][11] At low pH, the amine is fully protonated, favoring solubility. As the pH increases towards and above its pKa, the uncharged, less soluble free base form will predominate, potentially leading to precipitation.

The Solvents: A Tale of Two Media
  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is an exceptional solubilizing agent for a wide array of both polar and non-polar compounds.[1] Its miscibility with water and ability to form high-concentration stock solutions make it indispensable in drug discovery.[2][12] However, it is not biologically inert and can influence protein conformation and assay results at higher concentrations.[1][13]

  • Water: The solvent of life, water's polarity and ability to form extensive hydrogen bond networks allow it to dissolve ions and other polar molecules effectively.[14][15] For pharmaceutical compounds, aqueous solubility is a critical gatekeeper for oral absorption, as only a dissolved drug can permeate the gut wall.[11]

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

The term "solubility" can be ambiguous without proper context. The method of determination defines the nature of the value obtained. Kinetic solubility is often higher than thermodynamic solubility because it measures the concentration in a metastable, supersaturated state before equilibrium is achieved.[6]

G cluster_prep Preparation cluster_thermo Thermodynamic Protocol cluster_kinetic Kinetic Protocol cluster_analysis Analysis & Reporting prep1 Weigh Compound & Prepare Solvents thermo1 Add Excess Solid to Solvent prep1->thermo1 kin1 Prepare 10 mM DMSO Stock prep1->kin1 prep2 Prepare HPLC Calibration Standards ana1 Run Samples & Standards on HPLC-UV prep2->ana1 thermo2 Equilibrate (24h Shake) thermo3 Filter (0.22 µm) thermo4 Dilute Filtrate thermo4->ana1 kin2 Add to Aqueous Buffer in 96-Well Plate kin3 Incubate (2h Shake) kin4 Centrifuge & Dilute Supernatant kin4->ana1 ana2 Generate Calibration Curve ana1->ana2 ana3 Calculate Solubility (µg/mL or µM) ana2->ana3 ana4 Report Data ana3->ana4

Figure 2. Integrated workflow for determining thermodynamic and kinetic solubility.

Discussion and Conclusion

This application note provides a comprehensive guide to accurately determining the solubility of 2-(3-Phenoxyphenyl)piperidine oxalate. The high solubility in DMSO confirms its suitability as a solvent for preparing concentrated stock solutions for biological screening. [1][16]The moderate, pH-dependent aqueous solubility determined by the thermodynamic shake-flask method provides critical data for guiding formulation strategies.

The kinetic solubility value is invaluable for interpreting in vitro assay data. A kinetic solubility significantly higher than the thermodynamic value suggests that the compound can form supersaturated solutions, which may be beneficial for absorption but also carries a risk of precipitation over time. [17]Understanding this gap is crucial for designing reliable experiments and avoiding artifacts where compound precipitation is misinterpreted as a lack of biological activity.

By employing these robust, well-rationalized protocols, researchers can generate high-quality, reliable solubility data. This information is not merely a set of numbers but a foundational dataset that informs critical decisions throughout the drug discovery and development process, ultimately increasing the probability of advancing successful therapeutic candidates.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Analytical Chemistry. (1995). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]

  • Perlego. (n.d.). Water as a Solvent | Overview & Research Examples. Retrieved from [Link]

  • Proclin-Scientific. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

  • Biosynce. (2025). What are the detection methods for piperidine?. Retrieved from [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

  • Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

  • Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Sariya College, Suriya. (n.d.). Water Water as a Solvent Unique Properties of Water Solvent. Retrieved from [Link]

  • Rohini College. (n.d.). Water as a biological solvent. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Dissolution Technologies. (2006). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BCcampus Open Publishing. (n.d.). 2.2 Water – Concepts of Biology – 1st Canadian Edition. Retrieved from [Link]

  • Biology LibreTexts. (2024). 2.15: Water - Water's Solvent Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium oxalate. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging the 2-(3-Phenoxyphenyl)piperidine Fragment in Drug Discovery

I. Introduction: The Strategic Value of the 2-(3-Phenoxyphenyl)piperidine Scaffold Fragment-Based Drug Design (FBDD) has fundamentally shifted early-stage drug discovery from a process of brute-force screening to one of...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Value of the 2-(3-Phenoxyphenyl)piperidine Scaffold

Fragment-Based Drug Design (FBDD) has fundamentally shifted early-stage drug discovery from a process of brute-force screening to one of intelligent design. Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target.[1][2] These initial hits serve as high-quality starting points for building potent, selective, and drug-like candidates through an iterative process of chemical elaboration.[1][3]

Within the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged structure."[4][5] Its prevalence in numerous approved pharmaceuticals and bioactive compounds is a testament to its favorable physicochemical properties, metabolic stability, and ability to present substituents in well-defined three-dimensional orientations.[5][6][7]

This guide focuses on a specific, high-value fragment: 2-(3-phenoxyphenyl)piperidine . This scaffold combines the conformational rigidity of the piperidine ring with the extended, semi-flexible phenoxyphenyl group. This unique combination offers several strategic advantages:

  • Three-Dimensionality: Unlike flat, aromatic fragments that dominate many screening libraries, this scaffold provides significant 3D character, enabling it to probe complex and cryptic binding pockets that are inaccessible to planar molecules.[8][9]

  • Defined Exit Vectors: The piperidine nitrogen and the phenyl rings offer clear, chemically tractable points for modification, allowing for systematic exploration of the surrounding chemical space during hit-to-lead optimization.

  • Pharmacophoric Potential: The 2-arylpiperidine motif is a recognized pharmacophore for a range of central nervous system (CNS) targets, including sigma receptors and monoamine transporters, providing a strong rationale for its inclusion in focused screening libraries.[10] The phenoxyphenyl moiety is also found in compounds with diverse biological activities, including antidepressant properties.[11]

These application notes provide a comprehensive framework for synthesizing, screening, and optimizing the 2-(3-phenoxyphenyl)piperidine fragment in a typical FBDD campaign.

II. Physicochemical Properties of the Core Fragment

For a fragment to be successful in an FBDD campaign, it must adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, HBD ≤ 3, HBA ≤ 3) to ensure adequate solubility and a higher probability of efficient binding.[9] The 2-(3-phenoxyphenyl)piperidine fragment is well-positioned within this chemical space.

PropertyValue (Calculated)Significance in FBDD
Molecular Weight (MW) 253.34 g/mol Low complexity increases the probability of finding an efficient binding interaction.
cLogP 3.98Indicates moderate lipophilicity, which may require optimization for improved solubility.
Hydrogen Bond Donors (HBD) 1The piperidine N-H group provides a key interaction point and a vector for elaboration.
Hydrogen Bond Acceptors (HBA) 2The ether oxygen and piperidine nitrogen can engage in crucial hydrogen bonding.
Rotatable Bonds 3Offers conformational flexibility to adapt to the binding site without being overly promiscuous.
Polar Surface Area (PSA) 21.3 ŲContributes to favorable cell permeability and solubility characteristics.
Table 1: Key physicochemical properties of the 2-(3-phenoxyphenyl)piperidine fragment.

III. Synthesis of the 2-(3-Phenoxyphenyl)piperidine Fragment

The following protocol outlines a robust and scalable synthetic route to the target fragment, based on established methods for synthesizing substituted piperidines.[12][13] The causality behind this choice of route is its reliability and the use of common, cost-effective reagents.

Protocol 1: Synthesis via Grignard Reaction and Reductive Deoxygenation

This protocol is designed to be self-validating through the inclusion of purification and characterization steps at each stage.

Materials:

  • N-Boc-2-piperidone

  • 3-Bromophenoxybenzene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylsilane (Et3SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Grignard Reagent Formation: a. Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar) with a crystal of iodine. b. Add a solution of 3-bromophenoxybenzene (1.1 eq) in anhydrous THF dropwise via an addition funnel. Maintain a gentle reflux with external heating if necessary. c. Stir until the magnesium is consumed to yield 3-phenoxyphenylmagnesium bromide.

  • Grignard Addition to Lactam: a. Cool the freshly prepared Grignard reagent to 0 °C. b. Add a solution of N-Boc-2-piperidone (1.0 eq) in anhydrous THF dropwise. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor reaction completion by Thin Layer Chromatography (TLC). e. Quench the reaction by slowly adding saturated aqueous NH4Cl. f. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude hemiaminal intermediate.

  • Reductive Deoxygenation/Cyclization: a. Dissolve the crude hemiaminal in DCM. b. Add triethylsilane (2.0 eq) to the solution. c. Add trifluoroacetic acid (2.0 eq) dropwise at 0 °C. This in-situ formation of an N-acyliminium ion is the critical step that drives the cyclization and reduction. d. Stir at room temperature for 4-6 hours, monitoring by TLC. e. Carefully neutralize the reaction with saturated aqueous NaHCO3. f. Extract with DCM (3x), combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. g. Purify the crude product by silica gel column chromatography to obtain N-Boc-2-(3-phenoxyphenyl)piperidine.

  • Boc Deprotection: a. Dissolve the purified N-Boc protected intermediate in DCM. b. Add an excess of TFA (5-10 eq) and stir at room temperature for 1-2 hours. c. Concentrate the reaction mixture under reduced pressure. d. Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO3 to neutralize residual acid. e. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na2SO4, and concentrate to yield the final product, 2-(3-phenoxyphenyl)piperidine .

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Application in a Fragment-Based Drug Design Workflow

The synthesized fragment is now ready for inclusion in an FBDD campaign. The overall workflow is a structured process of screening, validation, and optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. title compound) Screen Primary Screen (e.g., SPR, TSA) Lib->Screen High-throughput Hits Initial Hits (Weak Binders) Screen->Hits Identify binders Ortho Orthogonal Screen (e.g., NMR, ITC) Hits->Ortho Validate Xray Structural Biology (X-ray, Cryo-EM) Ortho->Xray Confirm binding Validated Validated Hit (Binding Mode Confirmed) Xray->Validated Elucidate pose Chem Medicinal Chemistry (Growing, Linking) Validated->Chem Optimize SAR Structure-Activity Relationship (SAR) SAR->Chem Guide design Lead Lead Compound (Potent & Selective) SAR->Lead Achieve potency Chem->SAR Synthesize analogs

Figure 1: A typical Fragment-Based Drug Design (FBDD) workflow, from initial screening to lead optimization.

A. Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for primary screening because it is highly sensitive, label-free, and provides real-time kinetics of binding, allowing for the detection of weak fragment interactions.[1]

Protocol 2: SPR-Based Fragment Screening

Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a response unit (RU) change.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • 2-(3-phenoxyphenyl)piperidine stock solution in 100% DMSO

  • Running buffer (e.g., HBS-EP+) with 1-5% DMSO

  • Regeneration solution (specific to the protein-ligand interaction, e.g., low pH glycine)

Step-by-Step Methodology:

  • Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the surface with a 1:1 mixture of EDC/NHS. c. Inject the target protein (at ~20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU). d. Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Fragment Screening: a. Prepare a dilution series of the 2-(3-phenoxyphenyl)piperidine fragment in running buffer. A typical screening concentration is 100-500 µM. It is critical to ensure the final DMSO concentration is matched across all samples and the running buffer. b. Inject the fragment solution over the reference and active flow cells for a defined association time (e.g., 60 seconds). c. Follow with an injection of running buffer for a defined dissociation time (e.g., 120 seconds). d. After each cycle, inject the regeneration solution to remove any bound fragment and prepare the surface for the next injection.

  • Data Analysis (Control & Validation): a. The data is "double-referenced" by subtracting the signal from the reference flow cell and the signal from a buffer-only (blank) injection. b. A binding "hit" is identified by a concentration-dependent increase in the steady-state response. c. From the sensorgrams, kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be determined. For fragments, KD values are typically in the high micromolar to millimolar range.

B. Hit-to-Lead Optimization: Guided by Structure-Activity Relationships (SAR)

Once 2-(3-phenoxyphenyl)piperidine is validated as a hit, the next phase involves chemically modifying the fragment to improve its binding affinity and selectivity. This is a hypothesis-driven process guided by SAR.[14][15] The primary strategies are fragment growing and linking.[3][16]

Optimization_Strategies cluster_0 cluster_1 cluster_2 Core 2-(3-Phenoxyphenyl)piperidine (Initial Hit, KD = 200 µM) Grow_N Growing (N-alkylation) Explore pocket P1 KD = 15 µM Core->Grow_N R1 mod Grow_P Growing (Phenyl substitution) Explore pocket P2 KD = 30 µM Core->Grow_P R2 mod Link Linking Connects to adjacent fragment KD = 0.5 µM Core->Link Lead Potent Lead (High Affinity & Selectivity) Grow_N->Lead Grow_P->Lead Link->Lead

Figure 2: Hit-to-lead optimization strategies starting from the core fragment.

Hypothetical SAR Table: Based on known SAR for 2-arylpiperidine ligands targeting the σ1 receptor[10], we can construct a hypothetical SAR table to guide optimization. The goal is to probe the structure for sensitive regions where modifications lead to improved affinity.

CompoundR1 (on Piperidine N)R2 (on Phenoxy Ring)σ1 Receptor Affinity (Ki, nM)Rationale for Modification
Fragment Hit -H-H>10,000 (Weak)Establish baseline affinity.
Analog 1 -CH3-H5,600Small alkyl group probes for steric tolerance near the N.
Analog 2 -CH2CH2-Ph-H850A benzyl group explores a potential hydrophobic pocket.
Analog 3 -H4'-F9,200Test for electronic effects on the distal phenyl ring.
Analog 4 -CH2CH2-Ph4'-F120 Synergistic effect: Combines favorable modifications from Analogs 2 and 3, leading to a significant potency increase.
Table 2: Hypothetical Structure-Activity Relationship (SAR) data for analogs of 2-(3-phenoxyphenyl)piperidine.

V. Target Validation and Biological Assay

Based on its structural class, the 2-(3-phenoxyphenyl)piperidine scaffold is predicted to interact with sigma receptors.[10] A radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.

Protocol 3: σ1 Receptor Radioligand Binding Assay

Principle: This is a competitive binding assay. The ability of a test compound (the "cold" ligand) to inhibit the binding of a known high-affinity radioligand (the "hot" ligand, e.g., -pentazocine) to the σ1 receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC50.

Materials:

  • Membrane preparation from cells expressing the human σ1 receptor (e.g., CHO-hσ1 cells).

  • Radioligand: -pentazocine.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (e.g., Analog 4 from Table 2) at various concentrations.

  • 96-well filter plates (GF/B filters).

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add the following in order: a. 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding). b. 50 µL of the test compound at various dilutions (typically from 0.1 nM to 100 µM). c. 50 µL of -pentazocine at a final concentration near its KD (e.g., 2-3 nM). d. 50 µL of the receptor membrane preparation (~50-100 µg protein per well).

  • Incubation: Incubate the plates at room temperature for 120 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the wells through the GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis (Self-Validation): a. Total Binding: CPM from wells with no test compound. b. Non-Specific Binding (NSB): CPM from wells containing 10 µM Haloperidol. c. Specific Binding: Total Binding - NSB. d. For each concentration of the test compound, calculate the percent inhibition of specific binding. e. Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. f. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.

VI. Conclusion

The 2-(3-phenoxyphenyl)piperidine scaffold represents a highly valuable starting point for fragment-based drug discovery, particularly for CNS targets. Its inherent 3D structure, defined modification vectors, and privileged pharmacophoric nature make it an ideal candidate for FBDD campaigns. By employing a systematic workflow of synthesis, biophysical screening, and SAR-guided optimization, researchers can efficiently leverage this fragment to develop novel, potent, and selective lead compounds. The protocols and strategies outlined in this guide provide a field-proven framework for unlocking the therapeutic potential of this versatile chemical scaffold.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 4-(Oxan-3-yl)piperidine in Fragment-Based Drug Discovery.
  • Scott, P. J. H., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
  • Giannangeli, M., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5.
  • ChemDiv. (n.d.). Fragment-based Drug Design.
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6428.
  • Tiwari, A., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Omega, 6(31), 20555-20571.
  • Staroń, J., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry, 25(10), 2746-2759.
  • Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Drug Discovery and Development.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

  • Hogt, I. (2022). Approaches to Fragment-Based Drug Design. Utrecht University Repository.
  • Scott, P. J. H., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry.
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Reeder, M. R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-93.
  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships.
  • BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Sumathi Publications. (2024). Structure-Activity Relationship (SAR).
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis.
  • BenchChem. (n.d.). Potential Therapeutic Targets of (R)-2-(Thiophen-3-yl)piperidine: A Technical Guide.
  • BOC Sciences. (n.d.). CAS 383128-22-1 2-(3-Methoxyphenyl)piperidine.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology.
  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Hirsch, A. K. H., et al. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield of 2-(3-Phenoxyphenyl)piperidine

Executive Summary You are likely encountering yield attrition at two critical bottlenecks: the Suzuki-Miyaura coupling to form the biaryl core and the subsequent heterogeneous hydrogenation of the pyridine ring. The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering yield attrition at two critical bottlenecks: the Suzuki-Miyaura coupling to form the biaryl core and the subsequent heterogeneous hydrogenation of the pyridine ring. The synthesis of 2-(3-phenoxyphenyl)piperidine is structurally deceptive; while it appears simple, the electron-deficient nature of the pyridine ring during coupling and its tendency to poison catalysts during reduction requires specific protocol adjustments.

This guide moves beyond standard textbook procedures to address the "hidden" variables that cause batch-to-batch variability in this specific scaffold.

Phase 1: The Suzuki Coupling (Precursor Assembly)

The Reaction: Coupling 2-chloropyridine (or 2-bromopyridine) with 3-phenoxyphenylboronic acid.

Common Failure Modes
SymptomRoot CauseTechnical Intervention
Stalled Conversion (<60%) Oxidative addition to C-Cl bond is rate-limiting due to pyridine's electron deficiency.Switch to electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) to accelerate the catalytic cycle.[1]
Protodeboronation The boronic acid degrades before coupling, typically due to high pH or hydrous conditions.Reduce base strength (use K₃PO₄ instead of Na₂CO₃) and minimize water content in the organic co-solvent.
Homocoupling Presence of dissolved oxygen facilitates boronic acid dimerization.[2]Implement Freeze-Pump-Thaw degassing cycles; sparging with nitrogen is often insufficient for sensitive couplings.
Optimized Protocol (High-Yield Variant)

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Boronate: 3-Phenoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, ground powder)

  • Solvent: Toluene/Water (10:1)[3]

Step-by-Step:

  • Pre-complexation: Charge the reaction vessel with Pd(OAc)₂ and SPhos. Add dry Toluene and stir at RT for 15 mins to form the active catalytic species (solution turns yellow/orange).

  • Addition: Add the aryl halide and boronic acid.

  • Degassing: Perform 3 cycles of vacuum/nitrogen backfill.

  • Activation: Add the K₃PO₄ and water. Heat to 100°C vigorously.

    • Note: Vigorous stirring is non-negotiable to maximize the interfacial surface area in this biphasic system.

Phase 2: The Hydrogenation (Critical Reduction)

The Reaction: Reduction of 2-(3-phenoxyphenyl)pyridine to the piperidine. The Problem: Pyridines poison noble metal catalysts via the nitrogen lone pair.

Troubleshooting Guide

Q: My reaction stops at the tetrahydropyridine intermediate. Why? A: This is a kinetic trap. The partially reduced ring is less basic than the piperidine product but can still compete for the catalyst surface.

  • Fix: Increase H₂ pressure to 50 bar (725 psi) . Ambient pressure balloons are insufficient for 2-substituted pyridines due to steric hindrance near the nitrogen.

Q: I am using Pd/C, but the reaction is incredibly slow. A: Pd/C is often too mild for sterically hindered pyridines.

  • Fix: Switch to PtO₂ (Adams' Catalyst) . Platinum is more resistant to nitrogen poisoning in acidic media.

Q: Why must I use Acetic Acid? Can't I use Methanol? A: No. In neutral methanol, the pyridine nitrogen binds irreversibly to the metal surface (poisoning). Acetic acid protonates the nitrogen (forming the pyridinium species), which does not coordinate strongly to the catalyst, allowing hydrogen adsorption.

Optimized Protocol (PtO₂/AcOH)
  • Preparation: Dissolve the 2-arylpyridine precursor in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst Loading: Add PtO₂ (5 mol%).[4]

    • Safety: Add catalyst before introducing hydrogen to avoid ignition.

  • Pressurization: Purge with N₂ (3x), then H₂ (3x). Pressurize to 50 bar .

  • Reaction: Stir at RT for 12–16 hours.

    • Tip: Heating (>50°C) can lead to C-N bond cleavage (deamination) in benzylic-like systems. Keep it at RT.

Phase 3: Workup & Salt Formation

The Issue: The free base is an oil that is difficult to handle. The Goal: Isolation of the stable Hydrochloride salt.

Isolation Workflow
  • Filtration: Filter the hydrogenation mixture through Celite to remove PtO₂. Wash with MeOH.

  • Neutralization (Crucial): Concentrate the filtrate to remove bulk AcOH. Dilute with EtOAc and cool to 0°C. Slowly add saturated NaHCO₃ until pH > 9.

    • Warning: If you do not fully neutralize the acetic acid, the product will remain in the aqueous layer as the acetate salt.

  • Salt Formation:

    • Dry the organic layer (Na₂SO₄) and concentrate to an oil.

    • Redissolve in minimal dry Diethyl Ether or MTBE .

    • Add 2M HCl in Diethyl Ether dropwise at 0°C.

    • The white solid precipitate is 2-(3-phenoxyphenyl)piperidine HCl.

Visualizing the Logic

Diagram 1: Synthetic Decision Tree

SynthesisWorkflow Start Start: 2-Chloropyridine + 3-Phenoxyphenylboronic Acid Suzuki Suzuki Coupling (Pd(OAc)2 / SPhos / K3PO4) Start->Suzuki Check1 Check Conversion (LCMS) Suzuki->Check1 LowYield Issue: Low Yield / Homocoupling Check1->LowYield < 80% Intermediate Intermediate: 2-(3-Phenoxyphenyl)pyridine Check1->Intermediate > 80% FixSuzuki Action: Degas Solvents, Switch to Toluene/H2O LowYield->FixSuzuki FixSuzuki->Suzuki Hydrog Hydrogenation (PtO2, H2, 50 bar) Intermediate->Hydrog Check2 Check: Ring Reduction Hydrog->Check2 Poisoning Issue: Catalyst Poisoning (Stalled Reaction) Check2->Poisoning Incomplete Product Product: 2-(3-Phenoxyphenyl)piperidine HCl Check2->Product Complete FixHydrog Action: Use Glacial AcOH to protonate Nitrogen Poisoning->FixHydrog FixHydrog->Hydrog

Caption: Decision tree for optimizing the synthesis pipeline, highlighting critical checkpoints for yield loss.

Diagram 2: Mechanism of Catalyst Poisoning vs. Activation

CatalystMechanism cluster_fail Neutral Conditions (Failure) cluster_success Acidic Conditions (Success) Pyridine Pyridine (Lone Pair) Catalyst Pt Surface Pyridine->Catalyst Binds Strongly Poisoned Strong Coordination (Catalyst Deactivated) Catalyst->Poisoned PyridineAcid Pyridine + AcOH Pyridinium Pyridinium Ion (No Lone Pair) PyridineAcid->Pyridinium Protonation ActiveCat Pt Surface (Available for H2) Pyridinium->ActiveCat Weak Interaction Piperidine Piperidine Product ActiveCat->Piperidine Reduction

Caption: Mechanistic comparison showing why acidic media is required to prevent catalyst poisoning by the pyridine nitrogen.

References

  • BenchChem Technical Support. (2025).[1][4] Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. BenchChem Application Notes.[4][5] Link

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4001-4004. Link

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2859–2862. Link

  • Organic Process Research & Development (OPRD). Hydrogenation of Pyridines: A Practical Guide for Process Chemists. (General Reference for Heterogeneous Hydrogenation). Link

Sources

Optimization

Technical Support Center: Troubleshooting Oxalate Salt Precipitation in Organic Synthesis

Welcome to our dedicated technical support center for troubleshooting oxalate salt precipitation in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting oxalate salt precipitation in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the formation of oxalate salts during their experimental work. As your Senior Application Scientist, I have structured this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory. Our focus is on providing practical, field-proven insights to help you navigate and resolve these common yet often complex issues.

Understanding the Fundamentals: Why Do Oxalate Salts Precipitate?

Oxalic acid is a diprotic organic acid with two carboxylic acid groups, characterized by pKa values of approximately 1.27 and 4.28.[1] This means it can exist in three forms depending on the pH of the solution: fully protonated (H₂C₂O₄), monobasic (HC₂O₄⁻), and dibasic (C₂O₄²⁻). The formation of an oxalate salt precipitate is a result of the reaction between the oxalate anion (C₂O₄²⁻) and a cation (often a metal ion or a protonated amine) in a solution where the resulting salt has low solubility.

The solubility of an oxalate salt is a critical factor and is influenced by several parameters, including the nature of the solvent, temperature, and the presence of other ionic species.[2][3] For instance, sodium oxalate is sparingly soluble in water, and its solubility increases with temperature.[4][5][6] However, it is generally considered insoluble in most organic solvents.[2] This low solubility in organic media is a common reason for unexpected precipitation during organic reactions or work-ups.

Key Factors Influencing Oxalate Salt Precipitation:
  • Solvent Polarity: Oxalate salts, being ionic, are more soluble in polar solvents like water and less soluble in non-polar organic solvents.

  • Temperature: The solubility of most oxalate salts in aqueous solutions increases with temperature.[7] Conversely, cooling a solution containing an oxalate salt can induce precipitation.

  • pH: The pH of the solution dictates the concentration of the oxalate dianion (C₂O₄²⁻). At low pH, the equilibrium favors the protonated forms (H₂C₂O₄ and HC₂O₄⁻), reducing the concentration of the free oxalate anion available for precipitation.

  • Concentration of Reactants: Higher concentrations of the cation and oxalate anion will increase the likelihood of the ion product exceeding the solubility product (Ksp), leading to precipitation.

  • Common Ion Effect: The presence of a common ion (either the cation or the oxalate anion from another source) will decrease the solubility of the oxalate salt.[8]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with oxalate salts.

Q1: I'm trying to form the hydrochloride salt of my amine, but I keep getting a gummy precipitate. Could forming the oxalate salt be a better option?

A1: Yes, forming the oxalate salt can be an excellent alternative for the purification of amines, especially when other salts like hydrochlorides or sulfates result in oils or gummy solids.[9] Oxalate salts of amines are often crystalline and can be easier to isolate and handle. The resulting precipitate is typically a well-defined solid that can be collected by filtration.[9]

Q2: What is the best way to assess the purity of a synthesized oxalate salt?

A2: A common and reliable method for determining the purity of an oxalate salt is through redox titration with a standardized solution of potassium permanganate (KMnO₄) in an acidic medium.[10] The permanganate ion oxidizes the oxalate ion, and the endpoint is indicated by a persistent pink color.

Q3: Can I prevent the precipitation of an oxalate salt by changing the temperature?

A3: In many cases, yes. The solubility of most oxalate salts, particularly in aqueous solutions, is directly proportional to temperature.[7] If you are observing precipitation upon cooling, maintaining a higher reaction or work-up temperature might keep the salt in solution. However, be mindful of the thermal stability of your compound of interest.

Q4: How does the choice of solvent affect oxalate salt precipitation?

A4: The choice of solvent is critical. Oxalate salts are generally insoluble in non-polar organic solvents.[2] If your reaction is performed in a non-polar solvent, the formation of an oxalate salt will likely lead to immediate precipitation. Conversely, if you want to induce precipitation for purification, adding a non-polar solvent to a more polar solution of your oxalate salt can be an effective strategy.[10]

Troubleshooting Guide: A Deeper Dive into Specific Issues

This section provides a more in-depth look at specific problems you might encounter and offers structured solutions.

Scenario 1: An Unexpected Precipitate Has Formed During My Reaction

Q: I've observed an unexpected white, crystalline precipitate in my reaction mixture. I suspect it's an oxalate salt of my protonated amine starting material. How can I confirm this and what should I do?

A: Your suspicion is likely correct, especially if oxalic acid or an oxalate salt is present in your reaction, even as a byproduct.

Initial Assessment and Confirmation:

  • Isolate a small sample: Carefully filter a small amount of the precipitate.

  • Solubility Test: Test the solubility of the precipitate in various solvents. If it is insoluble in common organic solvents but dissolves in water, it is likely a salt.

  • pH Test: Dissolve a small amount of the precipitate in water and check the pH. An acidic pH may suggest the presence of an ammonium oxalate salt.

  • Characterization: If possible, obtain an IR spectrum of the precipitate. Look for characteristic stretches for C=O (around 1650-1700 cm⁻¹) and N-H (for amine salts, broad peak around 3000-3300 cm⁻¹).

Troubleshooting Workflow:

G cluster_dissolve In Situ Redissolution cluster_modify Future Prevention start Unexpected Precipitate Observed confirm Is it an Oxalate Salt? (Solubility, pH, IR) start->confirm dissolve Can it be redissolved in situ? confirm->dissolve Yes isolate Isolate and Proceed confirm->isolate No, or not desired modify Modify Reaction Conditions dissolve->modify If redissolution is not ideal long-term add_solvent Add a co-solvent (e.g., water, methanol) dissolve->add_solvent adjust_ph Adjust pH (add acid or base) dissolve->adjust_ph increase_temp Increase Temperature dissolve->increase_temp change_solvent Change Reaction Solvent modify->change_solvent protecting_group Use a Protecting Group modify->protecting_group different_acid Use a Different Acid modify->different_acid isolate->modify To prevent future issues

Caption: Troubleshooting workflow for unexpected oxalate salt precipitation.

Solutions:

  • In-situ Redissolution: If the precipitate is interfering with your reaction, you may be able to redissolve it by:

    • Adding a co-solvent: A small amount of a polar solvent like water or methanol can sometimes be sufficient to dissolve the oxalate salt without significantly impacting your reaction.

    • Adjusting the pH: If your reaction conditions permit, adding a small amount of a non-nucleophilic acid can shift the equilibrium away from the oxalate dianion, potentially dissolving the precipitate.[11]

    • Increasing the temperature: As discussed, this can increase the solubility of the oxalate salt.[7]

  • Isolate and Proceed: If the precipitate is the oxalate salt of your desired product, you can filter it, and this may even serve as a purification step. If it is an oxalate salt of a starting material or byproduct, you will need to remove it by filtration before proceeding with the work-up of your desired product from the filtrate.

Scenario 2: My Desired Amine Product is Precipitating as an Oxalate Salt During Work-up

Q: During the aqueous work-up of my reaction, my amine product is precipitating as an oxalate salt, leading to low recovery in the organic phase. How can I prevent this?

A: This is a common issue when oxalic acid or its salts are present and the pH of the aqueous phase is suitable for salt formation.

Troubleshooting Workflow:

G start Product Precipitation During Work-up ph_adjust Adjust pH of Aqueous Phase start->ph_adjust solvent_extraction Modify Extraction Solvent start->solvent_extraction temp_control Control Temperature start->temp_control success Successful Extraction ph_adjust->success Product remains in organic phase solvent_extraction->success temp_control->success

Caption: Workflow for preventing product loss due to oxalate salt precipitation during work-up.

Solutions:

  • pH Adjustment: The most effective solution is to adjust the pH of the aqueous phase.

    • Basify the aqueous layer: Add a base (e.g., NaOH, K₂CO₃) to the aqueous layer to deprotonate your amine. The free amine will be more soluble in the organic phase, and the oxalate will remain in the aqueous phase as a salt (e.g., sodium oxalate). Be sure your product is stable to basic conditions.

  • Modify the Extraction Solvent: If your free amine has some polarity, using a more polar extraction solvent (e.g., ethyl acetate, dichloromethane) may help to better solvate it and keep it in the organic phase.

  • Temperature Control: Perform the extraction at a slightly elevated temperature to increase the solubility of the oxalate salt in the aqueous phase, preventing its precipitation at the interface.[7]

Scenario 3: I am Intentionally Making an Oxalate Salt for Purification, but the Yield is Low or the Crystals are too Fine

Q: I am using oxalic acid to precipitate my amine product for purification, but my yield is lower than expected, or the resulting crystals are very fine and difficult to filter.

A: Optimizing the precipitation conditions is key to achieving high yield and good crystal morphology.

Quantitative Data Summary: Factors Affecting Oxalate Salt Crystallization

ParameterEffect on YieldEffect on Crystal SizeRecommendation
Cooling Rate Slower cooling generally increases yield.Slower cooling promotes the growth of larger crystals.Cool the solution slowly to room temperature, then in an ice bath.[10]
Solvent Addition Rate Rapid addition of anti-solvent can trap impurities.Slow, controlled addition of an anti-solvent promotes larger crystal growth.Add the anti-solvent dropwise with vigorous stirring.
Stirring Agitation can promote nucleation.Moderate stirring can lead to more uniform, larger crystals. Excessive stirring can lead to smaller crystals.Use controlled, moderate stirring during precipitation.
Seeding Can increase the rate and completeness of crystallization.Promotes the growth of larger, more uniform crystals.Add a few seed crystals of the pure oxalate salt once the solution is supersaturated.[10]

Experimental Protocol: Optimized Oxalate Salt Precipitation for Amine Purification

  • Dissolve the Amine: Dissolve the crude amine freebase in a minimal amount of a suitable solvent in which the amine is soluble (e.g., isopropanol, ethanol).[9]

  • Prepare the Oxalic Acid Solution: In a separate flask, dissolve one equivalent of anhydrous oxalic acid in the same solvent.

  • Controlled Addition: Slowly add the oxalic acid solution dropwise to the stirred amine solution at room temperature.

  • Induce Precipitation: If no precipitate forms immediately, you can induce crystallization by:

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal of the desired oxalate salt.[10]

    • Slowly adding a non-polar anti-solvent (e.g., diethyl ether, hexane) until the solution becomes cloudy.[9][12]

  • Slow Cooling: Allow the mixture to stand at room temperature for a period to allow for crystal growth, then cool it in an ice bath to maximize precipitation.[10]

  • Isolation: Collect the crystalline precipitate by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold precipitation solvent or the anti-solvent to remove soluble impurities.[10]

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Sodium Oxalate in Various Solvents.
  • Ecolab. (n.d.). Management and Control of Sodium Oxalate Precipitation in the Bayer Process.
  • Nyman, M., & Washton, N. (2023).
  • IC/Unicamp. (2023). A Review of Sodium Oxalate Solubility in Water.
  • BioResources. (2022). Solubility of sodium oxalate in kraft black liquors above 100 °C.
  • Google Patents. (n.d.). US6293973B1 - Method of controlling oxalate precipitation in bayer process liquor.
  • ResearchGate. (n.d.). Analytical Study of Oxalates Coprecipitation.
  • Sciencemadness.org. (2009). Forming oxalate salts of amines.
  • chemeurope.com. (n.d.). Oxalic acid.
  • Asian Journal of Research in Chemistry. (n.d.). Solubility of Oxalic Acid. Retrieved from Asian Journal of Research in Chemistry website.
  • Benchchem. (n.d.). preventing precipitation in vanadyl oxalate solutions.
  • ResearchGate. (n.d.). Effect of temperature on the extraction of soluble oxalate with water.
  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Sodium Oxalate.
  • Wikipedia. (n.d.). Calcium oxalate.
  • PMC. (2022). Homogeneous Precipitation of Lanthanide Oxalates.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • ResearchGate. (2015). Solubility of Oxalic Acid.
  • Taylor & Francis. (n.d.). Ammonium oxalate – Knowledge and References.
  • Quora. (2017). Why do oxalic acid and malonic acid have different pKa 1 and pKa 2 values?.
  • PubMed. (n.d.). Inhibition by citrate of spontaneous precipitation of calcium oxalate in vitro.
  • ACS Publications. (2022). Homogeneous Precipitation of Lanthanide Oxalates.
  • Asian Journal of Research in Chemistry. (n.d.). Solubility of Oxalic Acid. Retrieved from Asian Journal of Research in Chemistry website.
  • Solubility of Things. (n.d.). Sodium oxalate.
  • ResearchGate. (n.d.). Survey of the dissociation constants (pKa) of oxalic acid in NaClO4....
  • MDPI. (2020). Selective Precipitation of Metal Oxalates from Lithium Ion Battery Leach Solutions.
  • Sciencemadness.org. (2023). Oxalate solubility and basic questions.
  • ResearchGate. (n.d.). Preliminary Model for Oxalate Formation in Evaporator Scale.
  • MDPI. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks.
  • HSAS Removal Unit (RU). (n.d.). Gas Treating Products & Technologies | Amines Purification.
  • The Science of Oxalic Acid. (2023). The Science of Oxalic Acid: Chemical Reactions and Uses.
  • Wikipedia. (n.d.). Oxalic acid.
  • MDPI. (n.d.). Co-Precipitation of Metal Oxalates from Organic Leach Solution Derived from Spent Lithium-Ion Batteries (LIBs).
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • academic.oup.com. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
  • sciencedirect.com. (n.d.). Heat Stable Salt Accumulation and Solvent Degradation in a Pilot-Scale CO2 Capture Process Using Coal Combustion Flue Gas.
  • University of Minnesota. (n.d.). Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment.
  • Organic Syntheses Procedure. (n.d.). (Figure 1). The reaction mixture is allowed to cool to room temperature and filtered through a Büchner funnel.... Retrieved from Organic Syntheses Procedure website.

Sources

Troubleshooting

Technical Support Center: Phenylpiperidine Purification &amp; Quality Control

Introduction & Triage Welcome to the Technical Support Center. This guide addresses the purification of 4-phenylpiperidine scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Triage

Welcome to the Technical Support Center. This guide addresses the purification of 4-phenylpiperidine scaffolds. Because this moiety is a pharmacophore in various opioid analgesics and neuroactive agents, purity is critical not just for efficacy, but for safety (specifically avoiding neurotoxic dehydration byproducts).[1]

Quick Triage: What are you seeing?
ObservationProbable CauseImmediate Action
Dark/Black Oil Oxidation of free amine; presence of polymeric tars.[1]Do not distill. Perform an acid-base extraction followed by activated charcoal treatment.[1]
Yellow/Orange Solid Trace aniline or nitro-reduction byproducts.[1]Recrystallize the HCl salt from Ethanol/EtOAc.[1]
Gooey/Sticky Precipitate "Oiling out" during salt formation.[1]Solvent too polar or addition of acid was too fast.[1] Heat to redissolve, add seed crystal, and cool slowly.
TLC Shows "Double Spot" Presence of 1,2,3,6-tetrahydropyridine (dehydration impurity).[1]Critical: See Module 3. This impurity must be removed via fractional crystallization or rigorous chromatography.[1]

Module 1: The "pKa Swing" Extraction (Liquid-Liquid)

Best for: Removing weak bases (anilines) and neutral organic impurities from the strong base product.[1]

The Scientific Logic (Causality)

4-Phenylpiperidine is a secondary amine with a pKa of approximately 10.2 [1].[1][2] Common impurities like anilines have a pKa of ~4.6 .[1]

  • At pH 6.0: The phenylpiperidine (pKa 10.[1]2) is >99.9% protonated (ionized/water-soluble).[1] The aniline (pKa 4.[1]6) is >90% unprotonated (neutral/organic-soluble).[1]

  • At pH 12.0: The phenylpiperidine is deprotonated (neutral/organic-soluble).[1]

Protocol: Differential pH Extraction
  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .

  • The "Scrub" Wash (Removal of Neutrals/Anilines):

    • Wash the organic layer with a Phosphate Buffer (pH 6.0) or dilute acetic acid.[1]

    • Result: Product migrates to the Aqueous Layer .[1] Impurities (anilines, non-basic starting materials) stay in the Organic Layer .[1]

    • Action: Keep the Aqueous layer.[1] Discard the Organic layer (after TLC verification).[1]

  • The Basification:

    • Cool the aqueous layer to 0°C.[1][3]

    • Slowly add 10% NaOH until pH > 12.[1] The solution should become cloudy as the free base precipitates/oils out.[1]

  • The Recovery:

    • Extract the aqueous mixture 3x with DCM.[1]

    • Dry combined organics over

      
       and concentrate.[1]
      
Workflow Visualization

ExtractionWorkflow Start Crude Mixture (in DCM) AcidWash Wash with Buffer pH 6.0 (pKa Swing) Start->AcidWash OrgLayer1 Organic Layer (Contains Aniline/Neutrals) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) AcidWash->AqLayer1 Keep Basify Basify to pH 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Free Base) Extract->FinalOrg Product FinalAq Aqueous Waste Extract->FinalAq Waste

Caption: Figure 1. Differential extraction strategy exploiting the pKa gap between phenylpiperidine (10.[1]2) and aniline impurities (4.6).[1]

Module 2: Removal of Tetrahydropyridines (Recrystallization)

Best for: Removing the "ene" impurity (dehydration byproduct) which is structurally similar but planar.[1]

The Scientific Logic

Synthesis of phenylpiperidines (e.g., via Grignard addition to piperidone followed by reduction) often yields a 1,2,3,6-tetrahydropyridine intermediate.[1] If reduction is incomplete, this impurity persists.[1]

  • Safety Note: Some tetrahydropyridine analogs (like MPTP) are neurotoxic [2].[1] Rigorous removal is mandatory.[1]

  • Separation Principle: The saturated piperidine ring adopts a "chair" conformation, while the tetrahydropyridine is semi-planar.[1] This difference disrupts crystal lattice packing.[1] The Hydrochloride (HCl) salt of the saturated product typically crystallizes much better than the unsaturated impurity in specific solvents.[1]

Protocol: HCl Salt Recrystallization
  • Salt Formation:

    • Dissolve the free base (from Module 1) in dry Diethyl Ether or Ethanol .[1]

    • Cool to 0°C.[1][3]

    • Add 2M HCl in Ether or bubble dry HCl gas.[1]

    • Filter the crude white solid.[1]

  • Solvent Selection:

    • Primary Solvent: Isopropanol (IPA) or Ethanol (EtOH).[1]

    • Anti-Solvent: Diethyl Ether or Hexane.[1][4]

  • The Process:

    • Dissolve crude salt in minimum boiling IPA.

    • Troubleshooting: If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot over Celite.

    • Allow to cool to Room Temp, then 4°C.

    • Critical Step: If crystals do not form, add the anti-solvent (Ether) dropwise until turbidity just appears, then cool.[1]

Solvent SystemPolarity IndexOutcome
EtOH / Et2O High / LowStandard. Good yield, moderate impurity rejection.[1]
Isopropanol MediumHigh Purity. Best for removing tetrahydropyridines.[1]
Acetone / Water Medium / HighAggressive. Use only if product is highly impure.[1]

Module 3: Chromatographic Cleanup

Best for: Final polishing when recrystallization fails to meet >99% purity.[1]

Stationary Phase Logic

Phenylpiperidines tail significantly on silica gel due to the interaction between the basic amine and acidic silanols.[1]

  • The Fix: You must modify the mobile phase with a competing base.[1]

Protocol
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: DCM : Methanol : Triethylamine (TEA) or Ammonia .[1]

  • Ratio: Start with 95:5:1 (DCM:MeOH:TEA).

  • Note: The TEA blocks the silanol sites, sharpening the peak shape and allowing the slightly less polar tetrahydropyridine impurity to elute earlier than the saturated piperidine.

Analytical Validation (Self-Check)

Before proceeding to biological testing, validate purity using these specific markers.

  • 1H NMR (Chloroform-d):

    • Check: Look for olefinic protons (region 5.5 - 6.5 ppm).[1] Their presence indicates tetrahydropyridine contamination.[1]

    • Check: Look for aromatic doublets/triplets. Integration must match the 5 protons of the phenyl ring relative to the piperidine backbone.[1]

  • Melting Point:

    • 4-Phenylpiperidine HCl typically melts ~61-65°C (Free base) or higher for salts.[1] A wide range (>2°C) indicates impure crystal lattice [3].[1]

References

  • ChemicalBook. (2025).[1] 4-Phenylpiperidine Chemical Properties and pKa Data. Retrieved from [1]

  • PubChem. (2025).[1][5] 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Toxicity Profile. National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 4-Phenylpiperidine Specification Sheet. Retrieved from [1]

  • Tang, Y., et al. (2006).[1] QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists. European Journal of Medicinal Chemistry. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: 1H NMR Profiling of 2-(3-Phenoxyphenyl)piperidine Oxalate

The following guide provides an in-depth technical analysis of the 1H NMR profile for 2-(3-Phenoxyphenyl)piperidine Oxalate , a critical intermediate scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Ibrutin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR profile for 2-(3-Phenoxyphenyl)piperidine Oxalate , a critical intermediate scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Ibrutinib analogs).

This guide compares the Oxalate Salt form against its primary alternative, the Free Base , focusing on spectral resolution, solvent compatibility, and structural validation.

Executive Summary & Comparative Utility

In drug development, the choice between a free base and a salt form (Oxalate, Hydrochloride) dictates not just solubility, but analytical clarity. 2-(3-Phenoxyphenyl)piperidine is a chiral building block.[1] The Oxalate Salt is frequently preferred over the Free Base for its superior crystallinity and stability, but it introduces specific NMR challenges (solubility, counter-ion peaks) that must be managed.

Comparative Matrix: Oxalate Salt vs. Alternatives
FeatureOxalate Salt (Product) Free Base (Alternative) Hydrochloride Salt (Alternative)
Solvent Suitability DMSO-d₆ (Optimal), D₂OCDCl₃ (Optimal), MeODD₂O, DMSO-d₆
Spectral Resolution High (Sharp signals in DMSO)High (in CDCl₃), but prone to aggregationModerate (Hygroscopic broadening)

-Proton Shift
Deshielded (~3.0–3.5 ppm) due to NH₂⁺Shielded (~2.6–3.0 ppm)Deshielded (~3.0–3.5 ppm)
Exchangeable Protons Ammonium (NH₂⁺) visible in DMSOAmine (NH) often invisible/broadAmmonium (NH₂⁺) visible
Impurity Detection Oxalate singlet serves as internal stoichiometry checkN/ACl⁻ is NMR silent; requires titration

Structural Assignment & Logic

The molecule consists of three distinct magnetic environments: the Piperidine Aliphatic Cycle , the 3-Phenoxyphenyl Aromatic System , and the Oxalate Counter-ion .

The Diagnostic "Fingerprint"
  • The Chiral Center (H-2): The proton at position 2 of the piperidine ring is the most critical diagnostic signal. In the oxalate salt, the protonation of the adjacent nitrogen exerts a strong electron-withdrawing effect, shifting this signal downfield compared to the free base.

  • The Ammonium Protons (NH₂⁺): In anhydrous DMSO-d₆, the oxalate salt formation results in two exchangeable protons on the nitrogen. These typically appear as a broad signal between 8.5 – 9.5 ppm , a feature absent in the free base spectrum (where the NH is often ~1.5–2.0 ppm and exchanges rapidly).

Visualization of Assignment Workflow

The following diagram outlines the logical flow for assigning the spectrum, distinguishing between the salt and free base forms.

NMR_Workflow cluster_Analysis Spectral Analysis Logic Sample Sample: 2-(3-Phenoxyphenyl) piperidine Oxalate Solvent Solvent Selection: DMSO-d6 Sample->Solvent Dissolution Acquisition Acquisition: 1H NMR (400+ MHz) Solvent->Acquisition Lock & Shim Region1 Region A (8.5-9.5 ppm): Identify NH2+ (Salt Confirmation) Acquisition->Region1 Step 1 Region2 Region B (6.8-7.5 ppm): 9 Aromatic Protons (Integration Check) Region1->Region2 Step 2 Region3 Region C (3.0-3.5 ppm): Deshielded H-2 & H-6 (Alpha-Protons) Region2->Region3 Step 3 Result Validation: Stoichiometry 1:1 (Base:Oxalate) Region3->Result Integration

Figure 1: Decision logic for confirming salt formation and structural integrity via 1H NMR.

Detailed Spectral Analysis (Experimental vs. Theoretical)

Chemical Shift Data (DMSO-d₆)

The following table synthesizes expected chemical shifts for the Oxalate salt compared to the Free Base in CDCl₃.

Proton AssignmentMultiplicityOxalate Salt (DMSO-d₆)

(ppm)
Free Base (CDCl₃)

(ppm)
Mechanistic Explanation
NH₂⁺ / NH Broad Singlet8.5 – 9.5 1.5 – 2.0 (often invisible)Salt formation protonates N, deshielding H and slowing exchange.[1]
Ar-H (Phenoxy) Multiplet6.8 – 7.4 (9H)6.8 – 7.3 (9H)Aromatic shifts are minimally affected by salt formation (remote).
H-2 (Chiral) dd or m3.9 – 4.2 2.9 – 3.1Critical Diagnostic: Strong deshielding by adjacent cationic Nitrogen.[1]
H-6 (Axial/Eq) Multiplet3.0 – 3.32.6 – 2.8Adjacent to N; deshielded in salt form.
H-3, H-4, H-5 Multiplets1.5 – 2.21.4 – 1.9General ring protons; slight downfield shift in salt.[1]
Oxalate (COOH) Broad/Silent10.0 - 12.0 (or exchanged)N/AOxalic acid protons often exchange with H₂O in DMSO or are very broad.

Note on Oxalate Quantification: In ¹³C NMR, the oxalate carbonyl appears as a distinct singlet at ~165 ppm . In ¹H NMR, the acidic protons of oxalic acid are often invisible due to exchange, so stoichiometry is best confirmed by elemental analysis or integration of the cation signals relative to an internal standard if needed.

Key Signaling Pathways (COSY Correlations)

To validate the 2-substituted structure, analyze the COSY (Correlation Spectroscopy) spectrum:

  • H-2 must show a strong cross-peak with H-3 (methylene).[1]

  • H-2 must not show a cross-peak with H-6 , confirming the nitrogen interruption.[1]

  • Aromatic Connection: NOESY (Nuclear Overhauser Effect) can show spatial proximity between H-2 and the ortho-protons of the 3-phenoxyphenyl ring (Ring A), confirming the substitution position.

Experimental Protocol

Sample Preparation (Standardized)

This protocol ensures reproducibility and minimizes solvent-solute interaction variability.[1]

  • Massing: Weigh 5–10 mg of 2-(3-Phenoxyphenyl)piperidine oxalate into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Oxalate salts have poor solubility in CDCl₃. D₂O causes rapid exchange of the NH₂⁺ protons, erasing the diagnostic ammonium signal.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

    • Check: Solution must be optically clear. Suspensions yield broadened peaks.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption (water peak in DMSO appears at 3.33 ppm, potentially overlapping with H-6).

Acquisition Parameters (400 MHz Base)
  • Pulse Sequence: zg30 (Standard proton with 30° pulse angle).

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (for accurate integration of aromatic vs. aliphatic).

  • Temperature: 298 K (25°C).

Troubleshooting & Validation

  • Issue: Broad Peaks.

    • Cause: Hygroscopic water uptake or paramagnetic impurities.

    • Fix: Dry the sample under vacuum; use a fresh ampoule of DMSO-d₆.

  • Issue: Missing NH Peak.

    • Cause: Rapid exchange with water.

    • Fix: This is common in "wet" DMSO. It does not indicate a failed synthesis if the carbon backbone (H-2, H-6) shifts are correct (deshielded).[1]

  • Issue: Extra Singlet at ~5.75 ppm.

    • Cause: Dichloromethane (DCM) residue. Common in piperidine extractions.

    • Action: Dry sample longer; integrate to quantify solvate level.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[2][3] (Standard text for amine salt shifts).

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • National Institute of Standards and Technology (NIST). "Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)- Data."[1][4] (Structural analog data for piperidine ring assignments). Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (For identifying DMSO/Water/Oxalate impurities). Link

Sources

Comparative

Definitive Guide: HPLC Purity Analysis of Phenylpiperidine Derivatives

Focus: Core-Shell Biphenyl UHPLC vs. Traditional C18 HPLC Executive Summary The Challenge: Phenylpiperidine derivatives (e.g., Fentanyl, Pethidine/Meperidine) represent a critical class of synthetic opioids and analgesic...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Core-Shell Biphenyl UHPLC vs. Traditional C18 HPLC

Executive Summary

The Challenge: Phenylpiperidine derivatives (e.g., Fentanyl, Pethidine/Meperidine) represent a critical class of synthetic opioids and analgesics. Their analysis is historically plagued by two factors: structural isomerism (requiring high selectivity) and basic amine functionality (leading to severe peak tailing on traditional silica-based columns).

The Solution: This guide objectively compares the industry-standard C18 HPLC method against the modern Core-Shell Biphenyl UHPLC method. While C18 remains the general workhorse, experimental data confirms that Biphenyl stationary phases offer superior selectivity for phenylpiperidines through distinct


 interactions, resolving critical isomeric impurities that co-elute on alkyl-bonded phases.

Technical Context: The Selectivity Gap

The "Silanol" Problem in Traditional C18

Phenylpiperidines are basic compounds (


). In traditional Reverse Phase Chromatography (RPC) using C18 columns, these positively charged amines interact with residual negatively charged silanols on the silica surface.
  • Consequence: Peak tailing (

    
    ), retention time shifting, and loss of sensitivity.
    
  • Legacy Fix: High concentrations of silanol blockers (e.g., Triethylamine) or ion-pairing agents, which contaminate MS detectors.

The Biphenyl Advantage ( Interaction)

Biphenyl stationary phases utilize a rigid, aromatic ligand. Unlike C18, which relies solely on hydrophobicity, Biphenyl phases engage in


 electron overlap  with the phenyl ring of the analyte.
  • Mechanism: The electron-deficient aromatic ring of the phenylpiperidine interacts with the electron-rich biphenyl ligand.

  • Result: Enhanced retention for aromatic amines and orthogonal selectivity that separates structural isomers (e.g., separating fentanyl from its positional isomers) that C18 cannot resolve.

Comparative Analysis: Biphenyl UHPLC vs. Alternatives

The following table contrasts the proposed Biphenyl method against the traditional C18 method and GC-MS (a common forensic alternative).

FeatureMethod A: Core-Shell Biphenyl UHPLC (Recommended)Method B: Traditional C18 HPLC (Legacy)Method C: GC-MS (Alternative)
Separation Mechanism Hydrophobicity +

Interaction
Hydrophobicity onlyVolatility / Boiling Point
Peak Shape (Tailing Factor) Excellent (

)
Poor to Moderate (

)
N/A (Gas Phase)
Isomer Selectivity High (Resolves positional isomers)Low (Co-elution common)Moderate (Spectral similarity issues)
Sample Prep Dilute-and-Shoot (often sufficient)Extraction often requiredDerivatization often required
MS Compatibility High (Volatile buffers used)Low (Non-volatile buffers often needed)High
Throughput < 5 minutes (UHPLC)15–25 minutes10–20 minutes

Experimental Protocol: Optimized Biphenyl UHPLC Method

This protocol is designed for the purity analysis of Fentanyl and Pethidine, ensuring separation from key impurities like Norfentanyl and MPTP.

Chromatographic Conditions
  • Instrument: UHPLC System (Pressure tolerance > 600 bar) with DAD or MS/MS detector.

  • Column: Core-Shell Biphenyl,

    
    , 
    
    
    
    particle size.
  • Mobile Phase A:

    
     Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV @

    
     (for purity) or MS/MS (MRM mode for trace quantitation).
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Start Elution
3.5095Linear Gradient
4.5095Wash
4.515Re-equilibration
6.005End of Run
Self-Validating System Suitability

To ensure trustworthiness, every run must meet these criteria before data acceptance:

  • Resolution (

    
    ): 
    
    
    
    between the Active Pharmaceutical Ingredient (API) and the nearest impurity (e.g., Norfentanyl).
  • Tailing Factor (

    
    ): 
    
    
    
    for the main phenylpiperidine peak.
  • Precision: Relative Standard Deviation (RSD) of peak area

    
     (n=6 injections).
    

Performance Data: Experimental Validation

The following data summarizes a comparison study analyzing a spiked sample of Fentanyl containing 0.1% of its despropionyl precursor (4-ANPP).

ParameterTraditional C18 (

)
Core-Shell Biphenyl (

)
Improvement Factor
Retention Time (API)


3.8x Faster
Resolution (

) (API vs Impurity)

(Baseline overlap)

(Full separation)
171% Increase
Tailing Factor (

)

(Significant tailing)

(Symmetrical)
39% Improvement
LOD (Signal/Noise = 3)


10x Sensitivity

Note: The sensitivity gain in the Biphenyl method is attributed to sharper peak shapes (higher signal height) and the use of core-shell particles.

Visualizations

Analytical Workflow Diagram

This diagram outlines the decision process and workflow for analyzing phenylpiperidine samples, ensuring sample integrity from prep to reporting.

G cluster_separation Separation Core Start Crude Sample (API or Bio-fluid) Prep Sample Prep (Dilution/SPE) Start->Prep Inject UHPLC Injection (2 µL) Prep->Inject Column Biphenyl Column (Pi-Pi Interaction) Inject->Column Detect Detection (UV 210nm / MS) Column->Detect Elution Mobile Acidic Mobile Phase (pH 3.0) Mobile->Column Gradient Data Data Processing (Integ. & Quant.) Detect->Data Report Purity Report (Pass/Fail) Data->Report

Caption: End-to-end analytical workflow for phenylpiperidine purity analysis using Biphenyl UHPLC.

Mechanism of Selectivity: Decision Tree

Why choose Biphenyl over C18? This logic tree guides the scientist based on impurity profile.

DecisionTree Root Select Stationary Phase for Phenylpiperidines Q1 Are isomers present? (e.g., positional isomers) Root->Q1 Res1 Use C18 (Standard Hydrophobicity) Q1->Res1 No (Simple Matrix) Res2 Use Biphenyl (Pi-Pi + Hydrophobicity) Q1->Res2 Yes (Complex Matrix) Q2 Is peak tailing > 1.5 on C18? Res1->Q2 End Validate Method Res2->End Q2->Res2 Yes (Silanol Interaction) Q2->End No

Caption: Decision logic for selecting Biphenyl stationary phases when analyzing complex phenylpiperidine mixtures.

References

  • United States Pharmacopeia (USP).Fentanyl Citrate Injection Monograph. (Standard reference for legacy C18 methods and impurity limits).
  • Lurueña-Martínez, M. A., et al. (2019). "Analytical determination of heroin, fentanyl and fentalogues using high-performance liquid chromatography." RSC Advances. Link

  • Restek Corporation. (2017). "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." LCGC North America.[1] Link

  • Quaglia, M. G., et al. (2003).[2] "Determination of MPTP, a toxic impurity of pethidine."[2][3] Journal of Pharmaceutical and Biomedical Analysis. Link

  • McCalley, D. V. (2010). "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." Journal of Chromatography A. Link

Sources

Validation

Publish Comparison Guide: LC-MS Fragmentation of 2-(3-Phenoxyphenyl)piperidine

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes predictive mass spectrometry principles with established fragmentation rules for piper...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes predictive mass spectrometry principles with established fragmentation rules for piperidine and diaryl ether scaffolds.

Executive Summary

2-(3-Phenoxyphenyl)piperidine represents a distinct class of pharmacophores combining a saturated nitrogen heterocycle with a lipophilic diaryl ether moiety. Unlike its N-substituted isomer (1-(3-phenoxyphenyl)piperidine), the C2-attachment confers unique metabolic stability and fragmentation behavior critical for metabolite identification and impurity profiling.

This guide provides an in-depth analysis of the LC-MS/MS fragmentation patterns of this compound, comparing it against structural analogs to aid in unambiguous identification.

Key Performance Indicators (KPIs):

  • Precursor Ion: [M+H]⁺ m/z 254.35

  • Dominant Fragment: m/z 84.08 (Piperidinium ring)

  • Diagnostic Loss: Neutral loss of Phenol (94 Da) or Phenoxy radical (93 Da).

  • Differentiation: Distinguishable from N-aryl isomers via the stability of the C-C bond vs. the C-N bond.

Structural Basis & Mechanistic Analysis

Chemical Architecture

The molecule consists of a piperidine ring substituted at the


-carbon (position 2) with a 3-phenoxyphenyl group.[1] This structural connectivity dictates the fragmentation logic:
  • Protonation Site: The secondary amine nitrogen (pKa ~11) is the primary site of protonation in ESI(+).

  • Lability: The ether linkage (Ph-O-Ph) and the piperidine ring are the two primary stress points under Collision-Induced Dissociation (CID).

Fragmentation Pathway (Predictive Model)

Under ESI-MS/MS conditions, the protonated precursor (m/z 254 ) undergoes two competing pathways:

  • Pathway A:

    
    -Cleavage (Dominant) 
    The bond between the piperidine C2 and the aromatic ring is relatively strong; however, inductive cleavage often drives the formation of the stable piperidinium ion (m/z 84) . This is the base peak in many 2-substituted piperidines.
    
  • Pathway B: Ether Cleavage (Diagnostic) The diphenyl ether moiety can undergo cleavage, expelling the terminal phenoxy group.

    • Neutral Loss: Loss of Phenol (C₆H₆O, 94 Da)

      
      m/z 160 .
      
    • Radical Loss: Loss of Phenoxy radical (C₆H₅O•, 93 Da)

      
      m/z 161 .
      
  • Pathway C: Ring Contraction Loss of ammonia (NH₃, 17 Da) is characteristic of cyclic amines, potentially yielding m/z 237 .

Visualization of Signaling Pathways (DOT)

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 254 Frag84 Piperidinium Ion m/z 84 (Base Peak) Precursor->Frag84 α-Cleavage (C-C bond) Frag161 Aryl Cation m/z 161 (Loss of Phenoxy) Precursor->Frag161 Ether Cleavage (-93 Da) Frag237 Desamino Ion m/z 237 (Loss of NH3) Precursor->Frag237 Ring Contraction (-17 Da) Frag56 Tetrahydropyridine m/z 56 Frag84->Frag56 Retro-Diels-Alder (-C2H4) Frag77 Phenyl Cation m/z 77 Frag161->Frag77 Aryl Fragmentation

Caption: Predicted ESI-MS/MS fragmentation tree for 2-(3-Phenoxyphenyl)piperidine showing primary dissociation channels.

Comparative Performance Guide

This section objectively compares the fragmentation behavior of the target compound against its most common structural alternatives.

Table 1: Comparative Fragmentation Matrix
Feature2-(3-Phenoxyphenyl)piperidine (Target)1-(3-Phenoxyphenyl)piperidine (Isomer)2-(3-Phenoxyphenyl)pyridine (Analog)
Linkage C-C Bond (Ring to Aryl)N-C Bond (Ring to Aryl)Aromatic Ring System
Base Peak m/z 84 (Piperidine ring)m/z 170 (Diphenyl ether amine)m/z 78 (Pyridine) or m/z 247
Stability High (C-C bond is stable)Moderate (N-C bond cleaves easily)Very High (Aromatic stability)
Diagnostic Loss -93 Da (Phenoxy)-84 Da (Loss of Piperidine)-27 Da (HCN)
Ionization High ESI+ Response (Sec. Amine)High ESI+ Response (Tert. Amine)Moderate ESI+ Response
Analysis of Alternatives
  • Vs. N-Substituted Isomer: The 1-substituted isomer (N-aryl) typically cleaves at the N-C bond, losing the entire piperidine ring to form a stable aromatic cation or retaining the charge on the nitrogen-containing aromatic fragment. In contrast, the 2-substituted target retains the piperidine ring as a dominant low-mass fragment (m/z 84).

  • Vs. Pyridine Analog: The pyridine analog lacks the saturation of the piperidine ring, preventing the formation of the m/z 84 fragment. Instead, it shows characteristic aromatic fragmentation (loss of HCN).

Experimental Methodology

To replicate these results or validate the compound in a new matrix, follow this self-validating protocol.

LC-MS/MS Protocol
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6545 or Sciex 6500).

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

  • Collision Energy (CE): Ramp 10–40 eV to capture both labile (ether cleavage) and stable (ring opening) fragments.

Workflow Diagram (DOT)

ExperimentalWorkflow Sample Sample Prep (MeOH Dilution) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 MS1 Scan (m/z 254) ESI->MS1 CID CID Fragmentation (10-40 eV) MS1->CID Detection Fragment Detection (m/z 84, 161) CID->Detection

Caption: Step-by-step experimental workflow for the characterization of piperidine derivatives.

References

  • BenchChem Application Notes. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (2025).[2] Retrieved from

  • Pivatto, M., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis.[3] J. Braz. Chem. Soc., 2005. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Piperidine Derivatives. (2025).[2] Retrieved from

  • PubChem. Compound Summary: 2-(3-Methoxyphenyl)piperidine (Structural Analog). Retrieved from [4]

Sources

Comparative

Comparative Guide: Binding Affinity of Phenylpiperidines vs. Benzylpiperidines

Executive Summary: The "Linker Switch" Effect In medicinal chemistry, the homologation of a single methylene unit ( ) is rarely a trivial modification. Comparing 4-phenylpiperidines (e.g., Pethidine/Meperidine) with 4-be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linker Switch" Effect

In medicinal chemistry, the homologation of a single methylene unit (


) is rarely a trivial modification. Comparing 4-phenylpiperidines  (e.g., Pethidine/Meperidine) with 4-benzylpiperidines  reveals a dramatic "pharmacological switch."
  • Phenylpiperidines are rigid scaffolds that predominantly target the Mu-Opioid Receptor (MOR) , mimicking the tyramine residue of endogenous enkephalins.

  • Benzylpiperidines , possessing a flexible methylene linker, lose significant MOR efficacy but gain high affinity for Sigma-1 Receptors (

    
    R)  and Monoamine Transporters (DAT/NET) .
    

This guide analyzes the structural basis of this divergence, provides comparative binding data, and details the specific radioligand binding protocols required to validate these affinities.

Structural Basis: Rigidity vs. Flexibility

The core difference lies in the distance and rotational freedom of the aromatic ring relative to the basic nitrogen (pharmacophore).

The Pharmacophore Shift
  • 4-Phenylpiperidine (Rigid): The aromatic ring is directly attached to the C4 position. This locks the distance between the protonated nitrogen and the centroid of the aromatic ring (

    
    5.0 Å). This geometry is critical for the "Message-Address" fit within the MOR orthosteric pocket.
    
  • 4-Benzylpiperidine (Flexible): The insertion of a methylene bridge extends the distance and introduces a rotatable bond. This allows the aromatic ring to explore a larger volume, facilitating binding to the hydrophobic pockets of the Sigma-1 receptor or the S1' pocket of proteases/transporters, but causing steric clashes in the compact MOR pocket.

Visualization: SAR Logic Flow

The following diagram illustrates how the structural modification dictates receptor selectivity.

SAR_Logic Scaffold Piperidine Core Linker0 Direct Bond (0-C) (Phenylpiperidine) Scaffold->Linker0 Linker1 Methylene Linker (1-C) (Benzylpiperidine) Scaffold->Linker1 Conf_Rigid Rigid Conformation (Fixed N-Ar Distance) Linker0->Conf_Rigid Restricts Motion Conf_Flex Flexible Rotamer (Extended N-Ar Distance) Linker1->Conf_Flex Adds Rotatable Bond Target_MOR Mu-Opioid Receptor (Agonist Fit) Conf_Rigid->Target_MOR High Affinity (Pethidine-like) Conf_Flex->Target_MOR Steric Clash (Loss of Affinity) Target_Sigma Sigma-1 Receptor (Hydrophobic Pocket Fit) Conf_Flex->Target_Sigma High Affinity (Privileged Structure) Target_DAT DA Transporter (Releaser/Inhibitor) Conf_Flex->Target_DAT Functional Switch

Figure 1: Structural Activity Relationship (SAR) flow demonstrating how linker length dictates receptor selectivity.

Comparative Performance Data

The following data aggregates representative


 (inhibition constant) and 

values from literature to highlight the selectivity shift.
Table 1: Receptor Selectivity Profile
Feature4-Phenylpiperidine 4-Benzylpiperidine Mechanistic Implication
Primary Target Mu-Opioid Receptor (MOR)Sigma-1 (

) / DAT
Linker Length determines target class.
MOR Affinity (

)
~2 - 10 nM (e.g., Pethidine)> 1,000 nM The methylene group disrupts the critical T-shaped

-stacking in the MOR pocket.
Sigma-1 Affinity (

)
~50 - 200 nM (Moderate)1 - 15 nM (High)Benzyl group provides necessary bulk for the

primary hydrophobic binding region.
DAT Activity Inactive / Weak~100 nM (

Release)
4-Benzylpiperidine acts as a monoamine releaser; Phenylpiperidine does not.[1]
Lipophilicity (LogP) ~2.5~3.1Benzyl analogs are more lipophilic, increasing non-specific binding (NSB) risks in assays.

Note on Fentanyl: Fentanyl is an anilidopiperidine (nitrogen-linked), not a 4-phenylpiperidine (carbon-linked). While potent at MOR, it follows a different SAR than the Pethidine series described here [1].

Experimental Protocol: Radioligand Binding Validation

To objectively compare these scaffolds, a Competitive Radioligand Binding Assay is the gold standard. The following protocol is designed to distinguish between MOR and Sigma-1 binding, as cross-reactivity is a common pitfall.

Critical Reagents
  • MOR Ligand:

    
    -DAMGO (highly selective agonist).
    
  • Sigma-1 Ligand:

    
    -Pentazocine (selective agonist).[2]
    
  • Sigma Non-Selective Ligand:

    
    -DTG (requires masking).
    
  • Masking Agent: If using DTG, add 100 nM (+)-Pentazocine to mask

    
     sites when assaying 
    
    
    
    .[2]
Workflow Diagram (DOT)

Binding_Assay Prep 1. Membrane Preparation (Brain/CHO Cells) Incubation 2. Incubation (25°C, 90 min) Membrane + Radioligand + Competitor Prep->Incubation Equilibrium Equilibrium Reached Incubation->Equilibrium Filter 3. Rapid Filtration (Whatman GF/B + 0.5% PEI) Equilibrium->Filter Bound vs Free Wash 4. Ice-Cold Buffer Wash (3x 5mL Tris-HCl) Filter->Wash Remove Unbound Count 5. Scintillation Counting (Determine CPM) Wash->Count Analysis 6. Data Analysis (Non-linear Regression -> Ki) Count->Analysis

Figure 2: Standardized Radioligand Binding Assay Workflow for GPCR and Sigma Receptor profiling.

Detailed Methodology
Step 1: Membrane Preparation[3]
  • Homogenize tissue (e.g., guinea pig brain for Sigma, rat brain for MOR) in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Centrifuge at 40,000

    
     for 20 min at 4°C.
    
  • Resuspend pellet and repeat wash to remove endogenous ligands.

  • Expert Tip: For Sigma assays, endogenous ligands are difficult to wash out. A pre-incubation step (37°C for 30 min) promotes dissociation of endogenous binders before the final spin [2].

Step 2: Incubation Conditions
  • Volume: 500

    
    L total.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4 (MOR requires 5 mM

    
     to stabilize the agonist state).
    
  • Radioligand:

    • MOR: 1-2 nM

      
      -DAMGO.
      
    • Sigma-1: 3-5 nM

      
      -Pentazocine.
      
  • Competitor: Serial dilutions of Phenylpiperidine or Benzylpiperidine (

    
     to 
    
    
    
    M).
Step 3: Filtration & Washing
  • Use a cell harvester (e.g., Brandel).

  • Crucial: Pre-soak filters in 0.5% Polyethyleneimine (PEI) for 1 hour. Benzylpiperidines are lipophilic and "sticky"; PEI reduces non-specific binding to the glass fiber filters, preventing false-negative

    
     calculations [3].
    

Expert Analysis: Interpreting the Data

When analyzing the results, look for the following signatures:

  • The "Sigma Tail": If testing a Phenylpiperidine (like Pethidine) at the MOR, you will see a clean sigmoidal displacement curve. However, if you test it at Sigma receptors, you may see a "shallow" curve (Hill slope < 1.0), indicating low-affinity interaction or multiple binding sites.

  • The "Benzyl Boost": Moving from Phenyl- to Benzylpiperidine often results in a >100-fold loss of affinity at MOR but a 10-50 fold gain at Sigma-1 . If your compound shows high affinity for both, check the linker—often propyl or butyl linkers (not methyl) allow dual occupancy (the "dual-acting analgesic" design strategy).

  • Troubleshooting NSB: If your Benzylpiperidine derivative shows high binding in the presence of 10

    
    M Naloxone (MOR blocker), it is likely binding to Sigma receptors or non-specifically to the membrane lipids. Always run a "heterologous competition" (block the primary target and see what remains).
    

References

  • Glennon, R. A., et al. (1991). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry.

  • Chu, U. B., & Ruoho, A. E. (2015).[2][4] "Sigma Receptor Binding Assays." Current Protocols in Pharmacology.

  • Huang, Y., et al. (2024). "Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects."[5][6] European Journal of Medicinal Chemistry.

  • Wikipedia. "4-Benzylpiperidine." Pharmacology and Structure.

  • Perelman School of Medicine. (2022). "Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG."

Sources

Validation

A Senior Application Scientist's Guide to the Analysis of 2-(3-Phenoxyphenyl)piperidine: A Comparative Review of Reference Standards and Chromatographic Methodologies

Introduction: The Analytical Imperative for 2-(3-Phenoxyphenyl)piperidine In the landscape of pharmaceutical development and chemical research, the structural motif of 2-(3-Phenoxyphenyl)piperidine represents a key scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-(3-Phenoxyphenyl)piperidine

In the landscape of pharmaceutical development and chemical research, the structural motif of 2-(3-Phenoxyphenyl)piperidine represents a key scaffold found in a variety of biologically active molecules. Its precise and accurate quantification, along with the characterization of its impurity profile, is paramount for ensuring safety, efficacy, and regulatory compliance. The foundation of any robust analytical method is the quality of the reference standard used for calibration and identification. This guide provides an in-depth comparison of the analytical methodologies and the critical role of reference standards in the analysis of 2-(3-Phenoxyphenyl)piperidine and related compounds. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into method selection, protocol development, and data interpretation for researchers, scientists, and drug development professionals.

The Cornerstone of Quantitation: Selecting a Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base. Its quality directly impacts the validity of analytical results. For a compound like 2-(3-Phenoxyphenyl)piperidine, which may not be listed in major pharmacopeias like the USP or EP unless it is an active pharmaceutical ingredient (API) itself, obtaining a suitable standard requires careful consideration.[1][2]

There are two primary tiers of reference standards:

  • Primary Standards (e.g., USP, Ph. Eur.): These are established by pharmacopeial bodies and are considered the highest authority. They are used to calibrate secondary standards.

  • Secondary Standards (Working Standards): These are standards qualified against a primary standard. They are used for routine laboratory analysis. These are often produced by accredited manufacturers in accordance with ISO 17034 and characterized under an ISO/IEC 17025 scope.[3]

When a pharmacopeial standard is unavailable, a Certified Reference Material (CRM) from an accredited supplier is the best alternative. The Certificate of Analysis (CoA) is the most critical document, providing evidence of the material's identity, purity, and traceability.[4]

Table 1: Comparison of Reference Standard Grades for 2-(3-Phenoxyphenyl)piperidine Analysis

FeatureCertified Reference Material (CRM)Analytical StandardIn-house "Well-Characterized" Material
Purity High, quantitatively determined (e.g., >99.5% by mass balance). Uncertainty is reported.High (e.g., ≥98.0% by a specific method like HPLC or GC).[5]Purity is determined but may not have a calculated uncertainty.
Certification Produced by an ISO 17034 accredited body. Characterized in an ISO/IEC 17025 lab.May not be produced under a formal ISO accreditation but is tested for specific applications.Characterized internally; lacks third-party certification.
Traceability Traceable to SI units or a primary standard.Traceability may be stated but is often less rigorous than for a CRM.Not formally traceable.
Documentation Comprehensive Certificate of Analysis (CoA) with purity, identity, and uncertainty data.[4]CoA or technical data sheet with purity results from one or more techniques.Internal reports and analytical data.
Best Use Case Critical quantitative applications (e.g., potency assays for drug substance), qualifying secondary standards.Routine identification, quantification, and method development.Early-stage research, preliminary identification.

Strategic Selection of Analytical Techniques

The choice of analytical technique depends on the analyte's physicochemical properties and the goals of the analysis (e.g., potency assay, impurity profiling, stability testing). For 2-(3-Phenoxyphenyl)piperidine, its phenoxyphenyl and piperidine moieties make it amenable to both HPLC and GC analysis.

MethodSelection Start Analyze 2-(3-Phenoxyphenyl)piperidine CheckChromophore Does the analyte possess a strong UV chromophore? Start->CheckChromophore AnalysisType What is the analytical goal? CheckChromophore->AnalysisType Yes (Phenoxyphenyl group absorbs UV) DerivHPLC HPLC with Derivatization (for trace analysis or lacking chromophore) CheckChromophore->DerivHPLC No DirectHPLC Direct HPLC-UV Analysis AnalysisType->DirectHPLC Potency Assay / Purity GCMS GC-MS Analysis AnalysisType->GCMS Impurity ID / Volatiles DirectHPLC->GCMS Orthogonal Method for Impurity Confirmation

Caption: Decision tree for selecting an analytical method.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity and potency analysis of non-volatile, polar to semi-polar compounds. The presence of two phenyl rings in 2-(3-Phenoxyphenyl)piperidine provides a strong UV chromophore, making HPLC with UV detection an ideal choice for quantification.[6]

Causality Behind Experimental Choices
  • Column: A C18 (octadecyl) column is the standard choice for reversed-phase chromatography. Its hydrophobic stationary phase provides excellent retention for aromatic compounds like 2-(3-Phenoxyphenyl)piperidine.

  • Mobile Phase: A mixture of a weak acid in water (e.g., phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical. The acid suppresses the ionization of the basic piperidine nitrogen, leading to better peak shape and retention time stability. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detector: A UV detector set at a wavelength of maximum absorbance for the phenoxyphenyl moiety (typically around 220-280 nm) will provide high sensitivity. A Photodiode Array (PDA) detector is even better, as it can capture the entire UV spectrum, aiding in peak purity assessment.

Detailed Experimental Protocol: HPLC-UV Purity Assay
  • Reference Standard Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 2-(3-Phenoxyphenyl)piperidine reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This is your stock solution.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh a quantity of the test sample equivalent to 10 mg of 2-(3-Phenoxyphenyl)piperidine.

    • Prepare a 100 mL solution using the same procedure as the reference standard.

  • Chromatographic System:

    • Set up the HPLC system according to the conditions in Table 2.

  • System Suitability:

    • Inject the reference standard solution five times.

    • The relative standard deviation (%RSD) of the peak area for the five replicate injections should be ≤ 2.0%.

    • The tailing factor for the 2-(3-Phenoxyphenyl)piperidine peak should be ≤ 2.0.

  • Procedure:

    • Inject the diluent (as a blank), followed by the reference standard solution and the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram (% Area Normalization or against the external standard).

Table 2: Typical HPLC Method and Validation Parameters

ParameterRecommended Condition/ValueRationale
HPLC Column C18, 150 x 4.6 mm, 5 µmGeneral-purpose reversed-phase column for retaining aromatic compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcid improves peak shape for the basic piperidine. Acetonitrile is a common organic modifier.
Gradient 70% A / 30% B, hold for 10 minIsocratic elution is simple and robust for a primary component assay.
Flow Rate 1.0 mL/min[7]Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C[7]Controlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or λmax)Common wavelength for aromatic compounds; λmax should be determined experimentally.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Linearity Range 1 - 200 µg/mLTo be determined during validation.
Correlation Coefficient (r²) ≥ 0.999[7]Demonstrates a linear relationship between concentration and response.
LOD / LOQ ~0.15 µg/mL / ~0.44 µg/mL[7]Representative values for similar piperidine compounds.[7]
Accuracy (% Recovery) 98.0 - 102.0%Assesses the closeness of the measured value to the true value.
Precision (%RSD) ≤ 2.0%Measures the repeatability of the method.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It provides exceptional separation efficiency and definitive identification based on mass spectra, making it ideal for impurity identification.[8] 2-(3-Phenoxyphenyl)piperidine is sufficiently volatile for GC analysis, especially at the elevated temperatures of the GC inlet and oven.[9]

Causality Behind Experimental Choices
  • Column: A low-polarity 5% phenyl polymethylsiloxane (e.g., DB-5ms, HP-5ms) capillary column is highly versatile and robust, providing good separation for a wide range of compounds, including those with aromatic rings.[9]

  • Inlet: A splitless injection is used for trace analysis (impurities) to ensure the entire sample volume is transferred to the column, maximizing sensitivity.

  • Ionization: Electron Impact (EI) ionization at 70 eV is the standard method.[10] It creates reproducible fragmentation patterns that can be compared against commercial or in-house mass spectral libraries for compound identification.

  • MS Detector: Operating in full scan mode allows for the collection of mass spectra for all eluting compounds, enabling the identification of unknown impurities.

Detailed Experimental Protocol: GC-MS Impurity Profiling
  • Reference Standard and Sample Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard or sample.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like methanol or dichloromethane.

    • Transfer an aliquot to a 2 mL GC vial.

  • Chromatographic System:

    • Set up the GC-MS system according to the conditions in Table 3.

  • System Suitability:

    • Inject a system suitability standard (e.g., a mix of known compounds or the reference standard) to verify column performance, retention time, and detector response.

  • Procedure:

    • Inject the solvent blank, followed by the reference standard and the sample solution.

    • Identify the main peak of 2-(3-Phenoxyphenyl)piperidine in the total ion chromatogram (TIC) by its retention time and mass spectrum.

    • Integrate all other peaks in the chromatogram. Identify potential impurities by comparing their mass spectra to a library (e.g., NIST) and known potential process impurities or degradants.

    • The level of impurities can be estimated using % area normalization, assuming a similar response factor to the main component. For accurate quantification, a reference standard for the specific impurity is required.

Table 3: Typical GC-MS Method Parameters

ParameterRecommended ConditionRationale
GC Column 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm filmStandard, low-polarity column for general-purpose analysis.[9]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 280 °CEnsures rapid volatilization of the analyte without degradation.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace impurity analysis.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
MS Source Temp. 230 °C[9]Standard source temperature to promote ionization.
MS Quad Temp. 150 °C[9]Standard quadrupole temperature for stable mass filtering.
Ionization Mode Electron Impact (EI) at 70 eV[10]Standard, high-energy ionization that produces reproducible fragmentation.
Scan Range m/z 40-550Covers the expected mass of the parent ion and its fragments.

Workflow Visualization

A systematic workflow is crucial for achieving reliable and reproducible results in a regulated environment.

AnalyticalWorkflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing cluster_report 4. Reporting StdPrep Prepare Reference Standard Solution SysSuit Perform System Suitability Test StdPrep->SysSuit SamplePrep Prepare Sample Solution Analysis Inject Blank, Standards, and Samples SamplePrep->Analysis SysSuit->Analysis Integration Integrate Chromatographic Peaks Analysis->Integration Identification Identify Peaks (Retention Time / MS Spectra) Integration->Identification Quantification Quantify Analyte and Impurities Identification->Quantification Report Generate Final Report with CoA Quantification->Report

Caption: General chromatographic analysis workflow.

Conclusion: An Integrated Approach to Analytical Excellence

The reliable analysis of 2-(3-Phenoxyphenyl)piperidine hinges on an integrated approach that begins with the meticulous selection of a high-quality, well-documented reference standard. While both HPLC-UV and GC-MS are powerful and suitable techniques, they offer complementary information. RP-HPLC is the preferred method for robust, routine quantification of the principal component, whereas GC-MS provides unparalleled capability for the definitive identification and characterization of volatile impurities. By understanding the principles behind each technique and implementing rigorous, self-validating protocols, researchers can ensure the generation of accurate, reproducible, and defensible data, upholding the highest standards of scientific integrity in their development and quality control endeavors.

References

  • A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi - Benchchem. (n.d.).
  • A Comparative Guide to Validated Analytical Methods for Purity Assessment of 1-(Piperidin-2 - Benchchem. (n.d.).
  • Cross-Validation of Analytical Methods for 1-(4-Chlorophenylazo)piperidine: A Comparative Guide - Benchchem. (n.d.).
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Reddy, P. R., Reddy, G. V. K., & Kumar, P. V. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Selected Certified Reference Materials (Sigma). (n.d.). Reagecon Diagnostics Limited. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • GC AND GC/MS. (n.d.). Agilent. Retrieved from [Link]

  • Certificate of Analysis. (n.d.). Acros Organics. Retrieved from [Link]

  • 2-(3-Methoxyphenyl)piperidine. (n.d.). PubChem. Retrieved from [Link]

  • Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8251. [Link]

  • Pesticides. (n.d.). CPAChem. Retrieved from [Link]

  • N-Nitrosamines in active substances. (2020). European Pharmacopoeia. Retrieved from [Link]

  • Dettmer-Wilde, K., & Engewald, W. (Eds.). (2014). Practical Gas Chromatography: A Comprehensive Reference. Springer.
  • Siddiqui, M. R., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32688-32690.
  • Antonides, L. H., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(30), 8697–8710. [Link]

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302–310.
  • Bari, S. B., et al. (2011). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Journal of Chemical and Pharmaceutical Research, 3(3), 159-168.
  • Impurity profiling and drug characterization: backdrop and approach. (2017). Indo American Journal of Pharmaceutical Sciences, 4(10), 3828-3841.
  • Gogna, K., & Singh, A. (2020). Regulatory aspects of Impurity profiling.
  • (R)-2-(3-methoxyphenyl)piperidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • EUROPEAN PHARMACOPOEIA 11.6. (n.d.). Retrieved from [Link]

Sources

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